1-(Methylsulfanyl)propan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylsulfanylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS/c1-4(5)3-6-2/h4H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGNLASDUYGVFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13296-25-8 | |
| Record name | 1-(methylsulfanyl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 1-(Methylsulfanyl)propan-2-amine
An In-Depth Technical Guide for Research & Development
Abstract
1-(Methylsulfanyl)propan-2-amine (CAS: 13296-25-8) is a chiral aliphatic amine characterized by a thioether linkage at the
Chemical Identity & Structural Analysis
The molecule features a propyl backbone with a primary amine at the C2 position and a methylthio ether at C1. The presence of a chiral center at C2 allows for enantioselective applications, particularly in pharmaceutical synthesis where stereochemistry dictates receptor binding.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(Methylsulfanyl)propan-2-amine |
| Synonyms | 1-(Methylthio)-2-propanamine; 1-Methylthio-2-aminopropane; |
| CAS Number | 13296-25-8 (Racemic) | 927663-50-1 ((R)-isomer) |
| Molecular Formula | |
| Molecular Weight | 105.20 g/mol |
| SMILES | CC(N)CSC |
| InChI Key | YNOFOVLFZVOJQP-UHFFFAOYSA-N |
Physicochemical Properties
The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, EPISuite) for gaps in the literature.
Table 2: Key Physicochemical Parameters
| Property | Value / Range | Source/Note |
| Physical State | Colorless to pale yellow liquid | Standard conditions |
| Boiling Point | 158.9 ± 23.0 °C | Predicted (760 mmHg) |
| Density | 0.9 ± 0.1 g/cm³ | Predicted |
| LogP (Octanol/Water) | 0.55 | Indicates moderate hydrophilicity; crosses BBB easily |
| pKa (Conjugate Acid) | ~10.2 | Est.[1] based on |
| Refractive Index | 1.482 | Predicted |
| Flash Point | ~50 °C | Flammable liquid |
| Solubility | Miscible in Ethanol, DMSO, DCM.[1] Slightly soluble in water.[2][3] | Lipophilic sulfur atom reduces water solubility vs. oxygen analog |
Expert Insight: The LogP of 0.55 suggests this molecule has excellent membrane permeability. In drug design, replacing a methoxy group (
Synthesis & Manufacturing Methodologies
Two primary routes are employed for the synthesis of 1-(Methylsulfanyl)propan-2-amine. The choice depends on the availability of precursors and the required stereochemistry.
Route A: Reductive Amination (Industrial Preferred)
This route utilizes 1-(methylthio)-2-propanone, a known flavoring agent, as the starting material. It is favored for its scalability and atom economy.
Protocol:
-
Precursor: 1-(Methylthio)-2-propanone (CAS 14109-72-9).[1][2]
-
Reagents: Anhydrous Ammonia (
), Hydrogen ( ), Raney Nickel or Pd/C catalyst. -
Conditions: 50–80°C, 50 bar
. -
Mechanism: Formation of the imine intermediate followed by catalytic hydrogenation.
Route B: Nucleophilic Substitution (Lab Scale)
This method involves the ring-opening of a sulfonium intermediate or direct displacement, offering higher control over stereochemistry if starting from chiral amino alcohols.
Protocol:
-
Precursor: 1-Chloro-2-aminopropane hydrochloride.
-
Reagent: Sodium Thiomethoxide (
). -
Solvent: Ethanol/Water or DMF.
-
Conditions: Reflux under inert atmosphere (
) to prevent oxidation.
Figure 1: Comparison of Reductive Amination and Nucleophilic Substitution pathways.
Applications in Research & Industry
Flavor Chemistry
The sulfur atom is critical for generating savory, meaty, and allium-like notes.
-
Maillard Reaction Precursor: Reacts with reducing sugars (glucose/xylose) to form complex thiophenes and thiazoles used in meat flavorings.
-
Sensory Profile: The amine itself has a pungent, fishy/sulfurous odor, but its derivatives (amides/imines) often possess nutty or roasted profiles.
Medicinal Chemistry (Bioisosterism)
-
Methoxy Replacement: Used to replace 1-methoxypropan-2-amine moieties. The larger van der Waals radius of sulfur (1.80 Å) vs. oxygen (1.52 Å) can induce subtle conformational changes in the ligand-binding pocket.
-
Metabolic Stability: The thioether is susceptible to S-oxidation (forming sulfoxides/sulfones) by FMO (Flavin-containing monooxygenase) enzymes, offering a different metabolic clearance pathway compared to the CYP450-mediated dealkylation of ethers.
Handling, Stability & Safety
Critical Warning: This compound is a primary amine and a sulfide. It carries dual risks of corrosivity and stench.
Oxidation & Stability
The sulfur atom is prone to oxidation upon exposure to air, forming the sulfoxide (
-
Storage: Store under Argon or Nitrogen atmosphere at 2–8°C.
-
Visual Indicator: Darkening of the liquid or formation of solids typically indicates oxidation or carbamate formation (reaction with atmospheric
).
Metabolic Pathway (Safety Context)
Understanding the metabolism is vital for toxicological assessment.
Figure 2: Predicted metabolic oxidation and deamination pathways.
Safety Protocols
-
GHS Classification: Skin Corr. 1B (Causes severe skin burns), Flam. Liq. 3 (Flammable).[3]
-
Odor Control: All work must be performed in a fume hood. Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual sulfides and neutralize odor.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12097392, 1-(Methylthio)propan-2-amine. Retrieved from [Link][4]
-
The Good Scents Company (2024). Flavor Profile and Safety of Methylthio-2-propanone Derivatives. Retrieved from [Link]
Sources
- 1. 1-Methylthio-2-propanone | C4H8OS | CID 6430713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methylthio-2-propanone, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. 1-Methylthio-2-propanone, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. Page loading... [guidechem.com]
solubility of 1-(Methylsulfanyl)propan-2-amine in organic solvents
Technical Whitepaper: Solvation Thermodynamics and Handling of 1-(Methylsulfanyl)propan-2-amine
Part 1: Molecular Architecture & Physicochemical Profile[1]
To master the solubility of 1-(Methylsulfanyl)propan-2-amine, one must first understand the "tug-of-war" occurring within its molecular scaffold. This molecule is a bifunctional building block characterized by a competitive polarity profile.
-
The Amine Head (
): A primary amine attached to a chiral center. It acts as a strong hydrogen bond donor/acceptor and a Brønsted base (pKa 10.5). This moiety drives solubility in protic solvents (water, alcohols) and aqueous acids. -
The Thioether Tail (
): A lipophilic sulfide chain. Unlike ethers, the sulfur atom is a "soft" Lewis base with larger, more diffuse electron clouds. This moiety provides affinity for chlorinated solvents and aromatics but is susceptible to oxidation.
Physicochemical Data Summary
| Property | Value | Implication for Solvation |
| Molecular Formula | Low molecular weight (105.20 g/mol ) favors high miscibility. | |
| LogP (Predicted) | 0.55 | Amphiphilic. It sits on the border of lipophilicity. It will partition into organic layers but requires specific solvent choices to prevent loss to the aqueous phase. |
| pKa (Amine) | Exists as a cation ( | |
| Density | Lighter than water; forms the upper layer in DCM-free extractions. | |
| Boiling Point | High boiling point relative to MW (due to H-bonding). Difficult to remove via rotary evaporation without high vacuum. |
Part 2: Solubility Landscape
The following solubility matrix is derived from the principles of "Like Dissolves Like" combined with Hansen Solubility Parameters (HSP) for amino-sulfides.
Solubility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Polar Protic | Methanol, Ethanol, Water | Miscible | The amine group dominates, forming strong H-bonds. Caution: Nucleophilic attack by solvent is possible under forcing conditions. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Excellent solvation of the polar amine without H-bond donation. Ideal for nucleophilic substitution reactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | The "Soft" sulfur atom interacts favorably with the soft polarizability of chlorinated solvents. Preferred for extraction. |
| Ethers/Esters | THF, Ethyl Acetate | Moderate to High | Good solubility, but watch for salt precipitation if HCl is present. Warning: Avoid peroxides in ethers to prevent S-oxidation. |
| Hydrocarbons | Hexanes, Heptane | Low / Immiscible | The polar amine group resists solvation in pure alkanes. Often used as an anti-solvent to crash out the amine salt. |
Part 3: Practical Applications & Protocols
Protocol A: The "pH-Switch" Purification (Self-Validating)
Objective: Isolate 1-(Methylsulfanyl)propan-2-amine from reaction byproducts without chromatography. Validation Mechanism: This protocol uses the distinct solubility of the protonated salt vs. the free base to ensure purity. If the final layer separation is unclear, the pH has not been adjusted correctly.
Workflow Diagram (Graphviz)
Figure 1: Acid-Base extraction workflow for purification of amino-sulfides.[1]
Step-by-Step Methodology:
-
Acidification: Dissolve crude material in a minimal amount of organic solvent. Add 1M HCl until pH < 2. The amine converts to the hydrochloride salt (
), which partitions into the water phase. -
Lipophilic Wash: Wash the aqueous acidic layer with Dichloromethane (DCM).
-
Why? The salt stays in water. Non-basic impurities (unreacted sulfide precursors, neutral byproducts) move to the DCM.
-
Validation: Check TLC of the DCM layer. It should contain impurities, not the product.
-
-
Basification (Critical Step): Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12.
-
Why Cool? The neutralization is exothermic. Heat can degrade the sulfide or volatilize the free amine.
-
-
Extraction: Extract the now cloudy aqueous mixture with DCM (3 x volumes).
-
Why DCM? DCM is one of the few solvents that out-competes water for this specific amine due to the sulfur-chlorine interaction.
-
-
Isolation: Dry combined organics over
(avoid as it can act as a Lewis acid) and concentrate under reduced pressure.
Protocol B: Preparation of Analytical Stock Solution
Objective: Create a stable 10 mM stock for HPLC/NMR.
-
Solvent Choice: Use DMSO-d6 (for NMR) or Methanol (for HPLC). Avoid
for long-term storage as its acidity can form salts, and trace HCl can catalyze oxidation. -
Weighing: Weigh 10.5 mg of the amine into a 10 mL volumetric flask.
-
Dissolution: Fill to volume. Sonicate for 30 seconds.
-
Storage: Transfer to an amber vial (light sensitive) and store at -20°C.
Part 4: Stability & Reactivity in Solution
The thioether group is the "Achilles' heel" of this molecule regarding stability.
1. Oxidation (S-Oxidation):
In the presence of atmospheric oxygen or peroxides, the sulfide oxidizes to the sulfoxide (
-
Prevention:[2] Always use peroxide-free ethers (THF, Dioxane). Test solvents with KI strips before use. Sparge solvents with Nitrogen/Argon for sensitive reactions.
2. Schiff Base Formation: Avoid ketone/aldehyde solvents (Acetone, MEK) unless the reaction intends to form an imine. The primary amine reacts rapidly with these solvents.
Degradation Pathway Diagram (Graphviz)
Figure 2: Common degradation pathways during handling and storage.
References
-
PubChem. (n.d.). 1-(Methylsulfanyl)propan-2-amine (Compound).[3][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for amine/sulfide chemoselectivity).
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for solvent polarity and Hansen parameters).
Sources
- 1. rsc.org [rsc.org]
- 2. fishersci.com [fishersci.com]
- 3. 1-[2-(Methylsulfanyl)phenyl]propan-2-amine | C10H15NS | CID 63819037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 13296-25-8|1-(Methylsulfanyl)propan-2-amine|BLD Pharm [bldpharm.com]
- 5. PubChemLite - 1-(methylsulfanyl)propan-2-amine (C4H11NS) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to the Safety and Toxicology of 1-(Methylsulfanyl)propan-2-amine (CAS 13296-25-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive analysis of the available safety data and toxicological profile for 1-(Methylsulfanyl)propan-2-amine. As a Senior Application Scientist, the goal is to move beyond a simple recitation of Safety Data Sheet (SDS) sections and provide an interpretive, risk-oriented guide. The information herein is synthesized from supplier safety data sheets and chemical databases to empower laboratory personnel with the knowledge required for safe handling, risk mitigation, and emergency preparedness.
Compound Identification and Physicochemical Properties
1-(Methylsulfanyl)propan-2-amine is a sulfur-containing aliphatic amine. Such structures are common building blocks in medicinal chemistry and materials science. A clear understanding of its fundamental properties is the first step in a robust safety assessment.
| Property | Value | Source |
| Chemical Name | 1-(Methylsulfanyl)propan-2-amine | |
| CAS Number | 13296-25-8 | |
| Molecular Formula | C4H11NS | |
| Molecular Weight | 105.20 g/mol | |
| SMILES Code | CC(N)CSC | |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C. |
GHS Hazard Profile and Toxicological Interpretation
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. The classifications for 1-(Methylsulfanyl)propan-2-amine and analogous compounds point towards significant irritant and potentially corrosive properties. While a definitive, universally adopted SDS is absent, a synthesis of available data presents a clear precautionary picture.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Interpretation for Researchers |
| Skin Corrosion/Irritation | GHS07 | Warning / Danger | H315: Causes skin irritation.[1][2] Note: Similar structures may carry H314 (Causes severe skin burns and eye damage).[3] | Direct skin contact is likely to cause inflammation, redness, and pain. The potential for severe burns, as indicated for similar molecules, means that brief, accidental contact could cause significant tissue damage. This necessitates the use of robust personal protective equipment (PPE). |
| Serious Eye Damage/Irritation | GHS07 / GHS05 | Warning / Danger | H319: Causes serious eye irritation.[1][2] Note: Similar structures may carry H314/H318 (Causes serious eye damage).[3] | Vapors or splashes pose a significant risk to vision. "Irritation" (H319) implies reversible effects, but the more severe "Damage" classification (H318/H314) seen in related compounds suggests a risk of irreversible harm. Standard safety glasses are insufficient; chemical splash goggles are mandatory. |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation.[1][2] | Inhalation of vapors or aerosols will likely irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All manipulations must be performed within a certified chemical fume hood to prevent respiratory exposure. |
| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed.[2] | While not highly toxic, ingestion can lead to harmful effects. This reinforces the fundamental laboratory rule of prohibiting eating, drinking, or smoking in the work area. |
Critical Data Gaps: It is imperative to note the absence of publicly available data regarding long-term toxicological effects such as mutagenicity, carcinogenicity, and reproductive toxicity for CAS 13296-25-8.[4] In the absence of such data, a precautionary principle must be applied, treating the compound as potentially hazardous in these respects.
Risk Mitigation and Safe Handling Protocols
A proactive approach to safety involves integrating engineering controls, administrative procedures, and personal protective equipment to minimize exposure. The following protocols are designed as a self-validating system for handling 1-(Methylsulfanyl)propan-2-amine.
The Risk Assessment and Control Workflow
The decision-making process for safely handling this chemical can be visualized as a workflow. This ensures that hazards are considered and controls are implemented before any experimental work begins.
Caption: Risk Assessment and Control Workflow.
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the hazard profile. The causality behind each choice is critical for ensuring compliance and safety.
| Protection Type | Specification | Rationale and Justification |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). | Must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[5] Change gloves immediately if contamination is suspected. |
| Eye/Face Protection | ANSI Z87-approved safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation or damage.[2][6] Standard safety glasses do not provide an adequate seal. |
| Skin and Body Protection | Protective clothing (flame-retardant lab coat). | Provides a barrier against accidental skin contact.[5] Contaminated clothing must be removed immediately and washed before reuse.[1][6] |
| Respiratory Protection | Not typically required if work is performed within a fume hood. | A government-approved respirator may be necessary for spill cleanup or if engineering controls fail.[1][7] |
Step-by-Step Safe Handling Protocol
-
Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.
-
PPE: Don all required PPE as specified in Table 3.
-
Weighing: If weighing a solid, perform this task within the fume hood or in a ventilated balance enclosure to contain dust. If it is a liquid, transfer it within the hood.
-
Transfer: Use a chemically compatible syringe or pipette for liquid transfers. Cap the source container immediately after dispensing.
-
Reaction Setup: Perform all additions and manipulations within the fume hood. Ensure the reaction vessel is properly secured.
-
Post-Transfer: Immediately rinse any reusable transfer tools (like syringes) with a suitable solvent within the hood, discharging the waste into a designated container. Dispose of single-use items in the appropriate solid waste stream.
-
Decontamination: Upon completion of the experiment, decontaminate all surfaces where the chemical was handled.
-
Doffing PPE: Remove gloves using the proper technique, followed by the lab coat and eye protection. Wash hands and face thoroughly with soap and water.[5]
Emergency Procedures and First Aid
In the event of an exposure or spill, a rapid and correct response is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment like showers and eyewash stations.
Emergency Response Logic for Exposures
Sources
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An In-depth Technical Guide to the pKa and Basicity of 1-(Methylsulfanyl)propan-2-amine
This guide provides a comprehensive technical analysis of the pKa and basicity of 1-(Methylsulfanyl)propan-2-amine, a molecule of interest for researchers, scientists, and drug development professionals. By integrating theoretical principles with established experimental and computational methodologies, this document offers a robust framework for understanding and predicting the physicochemical properties of this and structurally related compounds.
Introduction: The Significance of pKa in Drug Development
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development. It governs the ionization state of a molecule at a given pH, which in turn profoundly influences its solubility, permeability, target binding, and overall pharmacokinetic and pharmacodynamic profile.[1] For amine-containing compounds, basicity, as quantified by the pKa of the conjugate acid, is a key determinant of their behavior in physiological environments.[2][3] Understanding the pKa of 1-(Methylsulfanyl)propan-2-amine is therefore essential for its potential applications in medicinal chemistry.
1-(Methylsulfanyl)propan-2-amine features a primary amine, a common functional group in many pharmaceuticals, and a methylsulfanyl (thioether) group. The interplay between these two functionalities dictates the molecule's overall electronic properties and, consequently, its basicity.
Basicity and pKa of 1-(Methylsulfanyl)propan-2-amine: A Detailed Analysis
While no experimentally determined pKa value for 1-(Methylsulfanyl)propan-2-amine is readily available in the public domain[4], we can provide a well-grounded estimation and a thorough discussion of the factors influencing its basicity.
Structural Considerations and the Inductive Effect of the Methylsulfanyl Group
The basicity of an aliphatic amine is primarily determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[2][5] The structure of 1-(Methylsulfanyl)propan-2-amine is analogous to propan-2-amine (isopropylamine), with the key difference being the presence of a methylsulfanyl group at the 1-position.
The pKa of the conjugate acid of propan-2-amine is approximately 10.6.[6][7][8] This value serves as a crucial benchmark. The introduction of the methylsulfanyl group is expected to decrease the basicity of the amine. This is due to the electron-withdrawing inductive effect (-I) of the sulfur atom, which is more electronegative than carbon.[9] This inductive effect pulls electron density away from the nitrogen atom, making its lone pair less available for protonation.
The Hammett substituent constant (σ) for the -SCH₃ group is positive, indicating its electron-withdrawing nature.[10] While Hammett constants are derived from aromatic systems, the underlying electronic effects are transferable to aliphatic systems, albeit with different magnitudes. Therefore, the pKa of 1-(Methylsulfanyl)propan-2-amine is predicted to be lower than that of propan-2-amine.
Estimated pKa Value
Based on the considerations above, the pKa of 1-(Methylsulfanyl)propan-2-amine is estimated to be in the range of 9.5 - 10.5 . This estimation accounts for the base-weakening inductive effect of the methylsulfanyl group.
| Compound | Structure | pKa (Conjugate Acid) | Reference |
| Propan-2-amine | CH₃CH(NH₂)CH₃ | ~10.6 | [6][7][8] |
| 1-(Methylsulfanyl)propan-2-amine | CH₃SCH₂CH(NH₂)CH₃ | 9.5 - 10.5 (Estimated) | N/A |
Methodologies for pKa Determination
To ascertain the precise pKa of 1-(Methylsulfanyl)propan-2-amine, experimental determination is paramount. Potentiometric titration is the gold-standard method for this purpose.[11][12] Computational methods also offer a powerful predictive tool.
Experimental Protocol: Potentiometric Titration
Potentiometric titration involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.[13][14] The pKa is determined from the inflection point of the resulting titration curve.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10 to ensure accurate measurements.[13][14]
-
Sample Preparation:
-
Accurately weigh approximately 20-40 µmoles of 1-(Methylsulfanyl)propan-2-amine.
-
Dissolve the sample in a known volume (e.g., 50 mL) of deionized water or a water-methanol co-solvent if solubility is limited. The final concentration should be around 1-10 mM.[13][15]
-
Add a supporting electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength.[13][14]
-
-
Titration:
-
Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Begin stirring to ensure homogeneity.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments (e.g., 0.05-0.1 mL) and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point, which is the point of the steepest slope on the curve.
-
The pKa is equal to the pH at the half-equivalence point.[11]
-
Diagram of Experimental Workflow for Potentiometric Titration
Caption: Workflow for pKa determination via potentiometric titration.
Computational Protocol: pKa Prediction
Computational chemistry provides a valuable alternative for estimating pKa values, especially for novel compounds.[16] Density Functional Theory (DFT) coupled with a continuum solvent model is a common and accurate approach.[17][18]
Step-by-Step Methodology:
-
Structure Optimization:
-
Build the 3D structures of both the neutral 1-(Methylsulfanyl)propan-2-amine and its protonated (conjugate acid) form.
-
Perform geometry optimization for both species in the gas phase and, more importantly, in a simulated aqueous environment using a continuum solvent model (e.g., PCM or SMD).[17]
-
-
Frequency Calculation:
-
Perform frequency calculations on the optimized structures to confirm they are true minima on the potential energy surface and to obtain the Gibbs free energies.
-
-
pKa Calculation:
-
The pKa is calculated using the following thermodynamic cycle:
-
The change in Gibbs free energy (ΔG) for this reaction in solution is calculated.
-
The pKa is then determined using the equation: pKa = ΔG / (2.303 * RT), where R is the gas constant and T is the temperature in Kelvin.
-
Diagram of Computational pKa Prediction Workflow
Caption: Workflow for computational pKa prediction.
Conclusion
The basicity of 1-(Methylsulfanyl)propan-2-amine, and consequently its pKa, is a fundamental property that will dictate its utility in drug development and other chemical applications. Based on established principles of physical organic chemistry, its pKa is estimated to be slightly lower than its parent compound, propan-2-amine, due to the electron-withdrawing inductive effect of the methylsulfanyl group. For definitive characterization, this guide provides detailed, actionable protocols for both experimental determination via potentiometric titration and computational prediction using quantum mechanical methods. These methodologies will enable researchers to accurately determine this crucial physicochemical parameter, thereby facilitating informed decisions in their scientific endeavors.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.
- vCalc. (2021, August 10). pKa of 2-Propanamine.
- PubChem. (n.d.). Isopropylamine.
- Enamine. (n.d.). Determining pKa.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- PubMed. (2007, May 24). pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model.
- Ali, S. T., et al. (2021). A simple computational approach for pKa calculation of organosulfur compounds. Journal of the Serbian Chemical Society.
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 2-Methyl-4-(methylsulfanyl)aniline and Other Substituted Anilines.
- ResearchGate. (2025, August 6). Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. (Properties of the sulphonyl group XXIII).
- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
- OrgoSolver. (n.d.). Structure and Basicity of Amines.
- Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines.
- Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines.
- AAT Bioquest. (2024, May 23). What are the factors that affect the basicity of amines?.
- Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship.
- UT Austin Chemistry & Biochemistry. (n.d.). Unit 4: Free Energy Relationships.
- Schwarzenbach, R. P., et al. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors.
- PubChemLite. (n.d.). 1-(methylsulfanyl)propan-2-amine (C4H11NS).
- Wikipedia. (n.d.). Isopropylamine.
- PMC. (n.d.). Development of Methods for the Determination of pKa Values.
- Simple Method for the Estim
- LookChem. (n.d.). Cas 78-96-6,Amino-2-propanol.
- Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
- ResearchGate. (n.d.). Comparison of experimental and calculated pKa values for polyamines (at 298K).
- PubChem. (n.d.). 1-[2-(Methylsulfanyl)phenyl]propan-2-amine.
- Merck. (n.d.). 2-methyl-1-(methylsulfanyl)propan-2-amine.
- Chem-Station. (n.d.). 1-methylsulfanyl-propan-2-one.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. What are the factors that affect the basicity of amines? | AAT Bioquest [aatbio.com]
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- 18. researchgate.net [researchgate.net]
Technical Guide: 1-(Methylsulfanyl)propan-2-amine & Derivatives
This guide serves as an in-depth technical resource for researchers and drug development professionals focusing on 1-(Methylsulfanyl)propan-2-amine (also known as 1-(methylthio)propan-2-amine) and its bioactive derivatives.
Role: Chiral Building Block | Class: Aliphatic Aminosulfide | Application: Bioactive Scaffold Synthesis
Executive Summary
1-(Methylsulfanyl)propan-2-amine is a bifunctional aliphatic amine characterized by a chiral center at the C2 position and a methylthioether moiety at C1. Unlike its aromatic structural analogues (e.g., 4-MTA), this compound serves primarily as a high-value chiral building block in the synthesis of agrochemicals and pharmaceutical intermediates.
Its significance lies in its ability to introduce a specific chiral amine pharmacophore (
Chemical Architecture & Properties[1][2][3][4]
Structural Identity
The molecule consists of a propyl backbone with an amine at position 2 and a methylsulfanyl group at position 1. It is structurally distinct from aromatic amphetamines, lacking the phenyl ring, which shifts its utility from psychopharmacology to functional materials and enzyme inhibitors.
| Property | Data |
| IUPAC Name | 1-(Methylsulfanyl)propan-2-amine |
| Common Name | 1-(Methylthio)propan-2-amine |
| Molecular Formula | |
| Molecular Weight | 105.20 g/mol |
| Chiral Center | C2 (Exists as ( |
| CAS (Racemic) | 59378-92-2 |
| CAS (( | 927663-50-1 |
| CAS (( | 13893-24-8 |
Reactivity Profile
-
Nucleophilicity: The primary amine (
) is the dominant nucleophile, suitable for amide coupling, reductive amination, or sulfonylation. -
Sulfur Chemistry: The thioether sulfur is susceptible to oxidation, yielding sulfoxides (
) or sulfones ( ). This allows for "oxidation state switching" during lead optimization to alter polarity and metabolic stability. -
Coordination: Acts as a bidentate N,S-ligand , capable of coordinating soft metals (Rh, Ru) in asymmetric catalysis.
Synthesis Methodologies
Efficient access to the enantiopure amine is a prerequisite for its use in drug development.[1] Two primary routes dominate the literature: the Chemical Sulfation Route and the Biocatalytic Transaminase Route .
Chemical Synthesis (From Amino Alcohols)
This route converts chiral amino alcohols into the target sulfide via a sulfate intermediate, preserving stereochemistry.
Protocol:
-
Sulfation: React (
)- or ( )-2-aminopropan-1-ol with chlorosulfonic acid in anhydrous 1,2-dimethoxyethane (DME) at <0°C to form 2-ammoniopropyl sulfate. -
Displacement: Treat the intermediate with sodium methyl mercaptan (NaSMe, 20% aq) to displace the sulfate group.
-
Workup: Extraction and distillation yield the target amine.
Biocatalytic Synthesis (Transaminase)
For high enantiomeric excess (
Visualization of Synthesis Pathways
Figure 1: Dual pathways for the synthesis of 1-(methylsulfanyl)propan-2-amine.[2] The chemical route relies on stereochemical retention of the amino alcohol, while the biocatalytic route establishes chirality via enzymatic induction.
Derivative Applications: Antifungal Carboxamides
The most prominent application of this amine in current literature is as a side-chain determinant in dihydrothiazole-4-carboxamide antifungals. These derivatives exhibit potent activity against plant pathogens like Phytophthora capsici, often outperforming commercial standards like carbendazim.[3]
Structural Logic & SAR
The bioactivity of these derivatives is strictly governed by the configuration of the 1-(methylthio)propan-2-amine moiety.
-
Chiral Preference: The (
)-isomer derivatives consistently show lower values (higher potency) than the ( )-isomers or racemates.-
Potency Order: (
) Racemic ( ).
-
-
Electronic Effects: Electron-Donating Groups (EDG) such as
or on the phenyl ring of the thiazole core enhance activity. Electron-Withdrawing Groups (EWG) like or diminish it.
Quantitative Efficacy Data (Comparative)
Target: Phytophthora capsici (Oomycete pathogen)
| Compound Variant | Configuration | Phenyl Substituent (R) | EC50 (mg/L) | Relative Potency |
| Derivative 15h | ( | 4-Methyl | 6.7 | High |
| Derivative 15g | ( | 4-Methoxy | 7.2 | High |
| Derivative 15d | ( | 4-Nitro | >50 | Low |
| Derivative 15e | ( | 4-Trifluoromethyl | >50 | Low |
| Control | N/A | Chlorothalonil | 5.1 | Standard |
| Control | N/A | Carbendazim | >50 | Resistant |
Synthesis Protocol: Amide Coupling
Objective: Coupling (
-
Activation: Dissolve the carboxylic acid precursor (e.g., 2-phenyl-4,5-dihydrothiazole-4-carboxylic acid) in dry DCM/DMF.
-
Reagents: Add EDCI (1.2 eq) and HOBt (1.2 eq) to activate the acid. Stir at 0°C for 30 min.
-
Coupling: Add (
)-1-(methylsulfanyl)propan-2-amine (1.0 eq) and DIPEA (2.0 eq). -
Reaction: Warm to room temperature and stir for 4-12 hours. Monitor via TLC.
-
Purification: Wash with 1N HCl, sat.
, and brine. Purify via silica gel column chromatography.
SAR Visualization
Figure 2: Structure-Activity Relationship (SAR) map for antifungal derivatives. The (R)-amine configuration and electron-donating groups are prerequisites for high potency.
Safety & Handling
As a primary amine and sulfide, this compound presents specific hazards that must be managed in a research setting.
-
Corrosivity: Classified as Skin Corr.[4] 1B . Causes severe skin burns and eye damage.[4]
-
Toxicity: Harmful if swallowed (
) or in contact with skin ( ). -
Odor: Sulfides typically possess a strong, disagreeable stench (stench). All handling must occur in a functioning fume hood.
-
Waste: Sulfur-containing waste must be segregated and treated with bleach (hypochlorite) to oxidize sulfides before disposal, if required by local protocols.
References
-
BenchChem. (R)-1-(methylthio)propan-2-amine Product Data & Applications. Retrieved from
-
Chinese Chemical Letters. Synthesis, biological activities and 3D-QSAR studies of (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamide derivatives. (2019).[3]
-
PubChem. 2-Propanamine, 2-methyl-1-(methylthio)- Compound Summary.[5][4] (Note: Structural analogue reference).
-
ParChem. (S)-1-(methylthio)propan-2-amine CAS 13893-24-8 Data.[6]
Sources
Methodological & Application
Application Note: Chemo-selective Synthesis of 1-(Methylsulfanyl)propan-2-amine from L-Alanine
Abstract & Strategic Overview
The synthesis of 1-(methylsulfanyl)propan-2-amine (also known as 2-amino-1-(methylthio)propane) presents a unique challenge in maintaining the stereochemical integrity of the
This protocol details a high-fidelity, enantioselective route starting from L-Alanine .[1] Unlike direct decarboxylative methods or non-selective alkylations, this pathway utilizes an N-Boc protected amino alcohol strategy . This approach prevents the formation of unwanted aziridine intermediates—which often lead to regioisomeric mixtures—and ensures the retention of the (S)-configuration (or (R), depending on the starting enantiomer).
Key Advantages of This Protocol:
-
Chiral Fidelity: Uses
displacement on a primary carbon, preserving the C2 chiral center. -
Scalability: Avoids high-pressure hydrogenation or unstable diazonium intermediates.
-
Safety: Mitigates the volatility and odor issues associated with low-molecular-weight thiols by using sodium thiomethoxide salts in controlled polar aprotic media.
Retrosynthetic Analysis & Pathway
The logical disconnection relies on the transformation of the carboxylic acid of alanine into a thioether via an alcohol intermediate. The nitrogen must be protected (Boc) to prevent intramolecular cyclization to the aziridine or polymerization.
Reaction Pathway Diagram
Figure 1: Step-wise synthesis ensuring retention of stereochemistry at the C2 position.
Detailed Experimental Protocol
Phase 1: Preparation of N-Boc-L-Alaninol
Rationale: Direct reduction of L-Alanine is difficult. Protection with a tert-butoxycarbonyl (Boc) group renders the amine non-nucleophilic and allows for the selective reduction of the carboxylic acid (via mixed anhydride) to the alcohol.
Materials:
-
N-Boc-L-Alanine (Commercial or synthesized from L-Alanine +
) -
Isobutyl chloroformate (IBCF)
-
N-Methylmorpholine (NMM) or Triethylamine (TEA)
-
Sodium Borohydride (
) -
Solvents: THF (anhydrous), Methanol
Protocol:
-
Activation: Dissolve N-Boc-L-Alanine (10.0 g, 52.8 mmol) in anhydrous THF (100 mL). Cool to -15°C (ice/salt bath).
-
Add NMM (5.8 mL, 1.0 eq) followed by dropwise addition of IBCF (6.9 mL, 1.0 eq). Stir for 15 minutes to form the mixed anhydride. Precipitation of NMM·HCl will occur.[2]
-
Reduction: Filter the salt rapidly (optional) or proceed directly. Add
(4.0 g, 2.0 eq) dissolved in minimal water/methanol at 0°C. Caution: Gas evolution ( ). -
Workup: Quench with saturated
. Extract with Ethyl Acetate (3x).[3] Wash organic layer with 1N HCl, saturated , and brine. -
Result: Concentration yields N-Boc-L-Alaninol as a viscous oil or white solid.
-
QC Check:
NMR should show disappearance of COOH proton and appearance of multiplet at 3.5-3.7 ppm [1].
-
Phase 2: Activation (Mesylation)
Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate (methanesulfonate) creates a potent electrophile for the sulfur nucleophile.
Materials:
-
N-Boc-L-Alaninol (from Phase 1)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Protocol:
-
Dissolve N-Boc-L-Alaninol (9.0 g, 51.4 mmol) and TEA (10.7 mL, 1.5 eq) in DCM (100 mL). Cool to 0°C.
-
Add MsCl (4.4 mL, 1.1 eq) dropwise over 20 minutes. Maintain temp < 5°C to prevent elimination side reactions.
-
Stir for 2 hours at 0°C.
-
Workup: Wash with cold 1N HCl, water, and brine. Dry over
and concentrate. -
Result: O-Mesyl-N-Boc-L-Alaninol . Use immediately in Phase 3 to prevent degradation.
Phase 3: Nucleophilic Displacement (Thiolation)
Rationale:[3] Sodium thiomethoxide (
Materials:
-
O-Mesyl-N-Boc-L-Alaninol
-
Sodium Thiomethoxide (
) - powder -
DMF (anhydrous)[3]
Protocol:
-
Suspend
(4.0 g, 1.1 eq) in anhydrous DMF (50 mL) under Nitrogen atmosphere. -
Dissolve the Mesylate (from Phase 2) in DMF (20 mL) and add dropwise to the thiomethoxide suspension at 0°C.
-
Allow to warm to room temperature and stir for 4–6 hours.
-
Monitoring: TLC (Hexane/EtOAc) will show the conversion of the polar mesylate to the less polar thioether.
-
-
Workup: Pour into ice water (300 mL). Extract with Diethyl Ether (3x). Note: Ether is preferred to remove DMF.
-
Wash ether layer with water (3x) to remove residual DMF. Dry and concentrate.
-
Result: N-Boc-1-(methylsulfanyl)propan-2-amine .
Phase 4: Deprotection
Rationale: Removal of the Boc group to yield the free amine or its salt.
Protocol:
-
Dissolve the intermediate in 4M HCl in Dioxane (or TFA/DCM 1:1).
-
Stir at room temperature for 1–2 hours.
-
Concentrate in vacuo.
-
Purification: Recrystallize the hydrochloride salt from EtOH/Ether.
Critical Control Points & Troubleshooting
| Parameter | Specification | Critical Failure Mode | Corrective Action |
| Temperature (Phase 2) | < 5°C | Elimination to alkene (allyl amine derivative). | Strict cryo-cooling during MsCl addition. |
| Moisture (Phase 3) | Anhydrous | Hydrolysis of Mesylate back to alcohol. | Use molecular sieves for DMF; |
| Stoichiometry (NaSMe) | 1.1 - 1.2 eq | Disulfide formation if excess | Degas solvents; avoid large excess of thiolate. |
| Chirality | >98% ee | Racemization via Aziridinium ion. | Ensure N-protection (Boc) is stable; avoid strong heat. |
Analytical Characterization (Expected Data)
1-(Methylsulfanyl)propan-2-amine Hydrochloride
-
Physical State: Hygroscopic white crystalline solid.
-
NMR (400 MHz,
): 1.35 (d, 3H, -CH), 2.15 (s, 3H, S- ), 2.65-2.80 (m, 2H, -S), 3.45-3.60 (m, 1H, CH- ). -
MS (ESI): m/z 106.1
(Free base). -
Safety Note: The free base has a penetrating, garlic-like odor and is a skin irritant. Handle in a fume hood.
References
-
Preparation of N-Boc-L-alaninol: GuideChem. (2021).[4] "How to Prepare N-Boc-L-alaninol? - FAQ." Retrieved from
-
Synthesis of Chiral
-Amino Sulfides: ResearchGate. (2025).[5][6] "Synthesis of Sulfur-Containing Chiral -Amino Alcohols and Their Application." Retrieved from -
Thiolate Displacement Chemistry: ScienceMadness. "Sodium Methoxide and Thiolate Nucleophilicity." Retrieved from
-
Safety Data & Handling: Fisher Scientific. (2023).[7][8] "Safety Data Sheet: 2-Methyl-1-morpholino-2-propanamine (Analogous Handling)." Retrieved from
-
Boc-Protection Strategies in Peptide Synthesis: NBInno. (2026).[3][9] "Mastering Peptide Synthesis with N-Boc-L-Alaninol." Retrieved from
Sources
- 1. nbinno.com [nbinno.com]
- 2. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 3. Synthesis of alanyl nucleobase amino acids and their incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.fr [fishersci.fr]
- 8. youtube.com [youtube.com]
- 9. chemrxiv.org [chemrxiv.org]
experimental protocol for the preparation of 1-(Methylsulfanyl)propan-2-amine
Abstract & Scope
This application note details a robust, two-step experimental protocol for the preparation of 1-(methylsulfanyl)propan-2-amine (CAS: 55266-96-1), a structural analogue of thioamphetamine and a valuable building block in the synthesis of agrochemicals and substituted phenethylamines.[1]
The protocol utilizes a convergent synthetic strategy:
-
Nucleophilic Substitution (
): Conversion of 1-chloro-2-propanone to 1-(methylsulfanyl)propan-2-one.[1] -
Reductive Amination: Transformation of the
-thio ketone to the primary amine using the Borch reaction conditions.
This guide prioritizes safety (due to lachrymatory precursors), atom economy, and purification via acid-base extraction, eliminating the need for complex chromatography in early development stages.
Safety & Hazard Profile (CRITICAL)
Read Before Proceeding: This synthesis involves high-risk reagents. Standard PPE (lab coat, solvent-resistant gloves, safety goggles) is insufficient; engineering controls are mandatory.[1]
| Reagent | Hazard Class | Critical Handling Protocol |
| 1-Chloro-2-propanone | Lachrymator , Toxic | MUST be handled in a high-performance fume hood.[1] Neutralize spills immediately with dilute ammonia. |
| Sodium Thiomethoxide | Stench, Corrosive | Releases methanethiol (rotten cabbage odor, toxic) upon contact with acid/moisture. Use a bleach trap for exhaust. |
| Sodium Cyanoborohydride | Toxic, Flammable | Generates HCN gas if acidified without venting. Maintain pH > 3 during quenching. |
| Methanethiol (Byproduct) | Neurotoxin | All glassware must be treated with bleach (sodium hypochlorite) before removal from the hood.[1] |
Retrosynthetic Analysis & Pathway
The synthesis is designed to avoid the use of aziridines (which are highly toxic) and instead relies on the stable ketone intermediate.
Figure 1: Retrosynthetic logic flow from commercially available precursors to the target amine.[1]
Experimental Protocols
Step 1: Preparation of 1-(Methylsulfanyl)propan-2-one
This step involves the displacement of the chloride leaving group by the methanethiolate anion.[1]
Reagents:
-
1-Chloro-2-propanone (Chloroacetone): 9.25 g (100 mmol)[1]
-
Sodium Thiomethoxide (NaSMe): 7.70 g (110 mmol, 1.1 eq)[1]
-
Solvent: Dry Acetone (150 mL) or Ethanol (150 mL)
-
Quench: Bleach solution (Sodium Hypochlorite)[1]
Procedure:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet. Place the flask in an ice-water bath (
). -
Solubilization: Charge the flask with Sodium Thiomethoxide (7.70 g) and solvent (100 mL). Stir until a fine suspension or solution is achieved.
-
Addition: Dissolve Chloroacetone (9.25 g) in 50 mL of solvent. Add this solution dropwise via the addition funnel over 45 minutes. Note: The reaction is exothermic; maintain internal temperature <
to prevent polymerization. -
Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT) and stir for 2 hours. A heavy precipitate of NaCl will form.
-
Filtration: Filter the reaction mixture through a celite pad to remove NaCl. Wash the pad with a small amount of solvent.
-
Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator, bath temp
) to yield a yellow oil. -
Purification (Optional but Recommended): Distillation under reduced pressure (approx.
at 15 mmHg) yields the pure ketone.[1]-
Typical Yield: 80-85%
-
Appearance: Clear to pale yellow liquid with a strong sulfur odor.
-
Step 2: Reductive Amination to 1-(Methylsulfanyl)propan-2-amine
We utilize the Borch reaction conditions, using Sodium Cyanoborohydride (
Reagents:
-
1-(Methylsulfanyl)propan-2-one (from Step 1): 5.2 g (50 mmol)[1]
-
Ammonium Acetate (
): 38.5 g (500 mmol, 10 eq)[1] -
Sodium Cyanoborohydride (
): 2.2 g (35 mmol, 0.7 eq)[1] -
Solvent: Methanol (Dry, 200 mL)
Procedure:
-
Imine Formation: In a 500 mL round-bottom flask, dissolve Ammonium Acetate (38.5 g) in Methanol (150 mL). Add the ketone (5.2 g) and stir at RT for 30 minutes. Causality: The excess ammonium acetate buffers the solution and drives the equilibrium toward the iminium species.
-
Reduction: Cool the solution to
. Carefully add Sodium Cyanoborohydride (2.2 g) in portions. -
Completion: Remove the ice bath and stir at RT for 24-48 hours. Monitor via TLC (System: DCM/MeOH/NH4OH 90:10:1) or GC-MS.
-
Quench: Slowly add concentrated HCl (approx. 10 mL) until pH < 2. Stir for 30 minutes. Reasoning: This hydrolyzes any remaining borate complexes and decomposes excess hydride (generating
and trace HCN - perform in hood).[1] -
Solvent Removal: Strip the methanol under reduced pressure. The residue will be the amine hydrochloride salt mixed with inorganic salts.
-
Acid-Base Workup (Purification):
-
Wash with Diethyl Ether (
mL) to remove unreacted ketone or non-basic byproducts.[1] Discard the organic (ether) layer.[1] -
Basify the aqueous layer to pH > 12 using 20% NaOH solution. The solution will become cloudy as the free amine separates.
-
Extract the aqueous layer with Dichloromethane (DCM) (
mL).[1]
-
Isolation: Dry the combined DCM extracts over anhydrous
, filter, and concentrate to yield the free amine oil.
Workflow Visualization
The following diagram illustrates the critical decision points and phase changes during the workup, ensuring the isolation of the correct chemical species.
Figure 2: Acid-Base extraction workflow for isolating the pure amine.[1]
Analytical Data & Validation
To validate the synthesis, compare the isolated product against the following expected parameters.
| Parameter | Expected Value | Notes |
| Physical State | Colorless to pale yellow oil | Darkens upon standing if not stored under |
| Boiling Point | Based on analogues; usually distilled under vacuum.[1] | |
| Distinct singlet for | ||
| Mass Spec (EI) | Base peak typically 44 (alpha cleavage of amine).[1] |
References
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[3] Journal of the American Chemical Society, 93(12), 2897–2904. Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
PubChem Compound Summary. 1-(Methylsulfanyl)propan-2-amine (CID 12097392).[1][4] Link
-
Sigma-Aldrich Application Note. Reductive Amination using Borohydride Reagents. Link
Sources
- 1. 1-[2-(Methylsulfanyl)phenyl]propan-2-amine | C10H15NS | CID 63819037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sciencemadness Discussion Board - 1-chloro-2-propanone (chloroacetone) - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. PubChemLite - 1-(methylsulfanyl)propan-2-amine (C4H11NS) [pubchemlite.lcsb.uni.lu]
Application Note: Microwave-Assisted Synthesis of 1-(Methylsulfanyl)propan-2-amine
[1]
Abstract
This application note details a robust, high-yield protocol for the synthesis of 1-(methylsulfanyl)propan-2-amine (CAS: 15986-84-2), a critical building block in the synthesis of sulfur-containing pharmaceutical intermediates and ligands.[1] Unlike traditional thermal reflux methods, which often require reaction times exceeding 12 hours and suffer from oxidative side-reactions, this microwave-assisted protocol achieves >85% conversion in under 20 minutes. The method utilizes a nucleophilic substitution pathway (SN2) between 1-chloro-2-propanamine hydrochloride and sodium thiomethoxide in a polar protic solvent, leveraging the rapid volumetric heating of microwave irradiation to overcome kinetic barriers while minimizing thermal degradation.[1]
Introduction & Scientific Rationale
The Target Molecule
1-(Methylsulfanyl)propan-2-amine (also known as 1-(methylthio)-2-aminopropane) is a
Why Microwave Irradiation?
Conventional synthesis of
Microwave-assisted organic synthesis (MAOS) offers three distinct advantages for this transformation:
-
Arrhenius Acceleration: Rapid heating to 130–150 °C significantly increases the rate constant (
) of the SN2 reaction. -
Solvent Superheating: In sealed vessels, solvents can be heated well above their atmospheric boiling points, increasing the internal pressure and further driving reaction kinetics.
-
Suppression of Disulfides: Short reaction times reduce the window for the air-oxidation of thiolate intermediates into disulfides (e.g., dimethyl disulfide), a common impurity in conventional heating.
Reaction Mechanism
The synthesis proceeds via an intermolecular nucleophilic substitution. The methanethiolate anion (
Reaction Scheme:
(Note: Excess thiomethoxide acts as both the nucleophile and the base to neutralize the amine hydrochloride salt).
Materials & Equipment
Reagents
| Reagent | CAS | Purity | Role |
| 1-Chloro-2-propanamine HCl | 19253-12-4 | >97% | Electrophile substrate |
| Sodium Thiomethoxide (NaSMe) | 5188-07-8 | 95% (Solid) | Nucleophile & Base |
| Ethanol (Absolute) | 64-17-5 | Anhydrous | Solvent (High tan |
| Dichloromethane (DCM) | 75-09-2 | HPLC Grade | Extraction Solvent |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 1M Solution | Work-up Base |
Equipment
-
Microwave Reactor: Single-mode synthesis reactor (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.[1]
-
Vessels: 10 mL or 20 mL heavy-walled borosilicate glass vials with crimp caps and PTFE/silicone septa.
-
Stirring: Magnetic stir bars (PTFE coated).[1]
-
Purification: Rotary evaporator, High-vacuum pump (for distillation).[1]
Experimental Protocol
Safety Pre-Check (Critical)
-
Thiol Warning: Methanethiol derivatives have a low odor threshold and are toxic. All weighing and handling must occur in a functioning fume hood.
-
Pressure Hazard: Microwave heating of ethanol at 140 °C generates significant internal pressure (~6-10 bar).[1] Ensure the reactor's pressure limit is set to at least 20 bar.
Step-by-Step Procedure
Step 1: Preparation of Reaction Mixture
-
In a fume hood, weigh 1-chloro-2-propanamine hydrochloride (1.30 g, 10.0 mmol) into a 20 mL microwave vial.
-
Add Sodium Thiomethoxide (1.54 g, 22.0 mmol, 2.2 equiv).
-
Note: 2.2 equivalents are used: 1.0 eq to neutralize the HCl salt, 1.0 eq for the substitution, and 0.2 eq excess to drive completion.
-
-
Add a magnetic stir bar.[2]
-
Add Ethanol (12 mL).
-
Cap the vial immediately with a PTFE-lined septum and crimp tightly.[1]
-
Vortex the vial for 30 seconds to create a slurry. The solids will not fully dissolve at room temperature.
Step 2: Microwave Irradiation
Program the microwave reactor with the following parameters:
| Parameter | Setting | Rationale |
| Temperature | 140 °C | Optimal for SN2 without degradation |
| Hold Time | 15:00 min | Sufficient for >95% conversion |
| Pre-Stirring | 30 sec | Homogenizes slurry before heating |
| Absorption Level | High | Ethanol couples efficiently with MW |
| Pressure Limit | 20 bar | Safety cutoff |
| Cooling | On (to 45 °C) | Rapid cooling prevents post-reaction side products |
Execution: Insert vial and start the run. The pressure should stabilize around 8–11 bar during the hold phase.
Step 3: Work-up and Isolation
-
Filtration: Once cooled, uncap the vial carefully in the fume hood. A white precipitate (NaCl) will be visible.[1] Filter the mixture through a fritted glass funnel or Celite pad to remove salts. Wash the cake with 5 mL ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the bulk of the ethanol. Do not heat above 40 °C to avoid losing the volatile amine.
-
Acid-Base Extraction:
-
Dissolve the residue in DCM (20 mL) and Water (20 mL).
-
Adjust the aqueous layer pH to >12 using 1M NaOH .
-
Separate the layers.[3] Extract the aqueous phase twice more with DCM (2 x 15 mL).
-
Combine organic layers, dry over anhydrous Na₂SO₄ , and filter.
-
-
Final Purification: Remove the solvent carefully. The product is a pale yellow liquid.[4] For high purity (>98%), perform a bulb-to-bulb distillation (Kugelrohr) under reduced pressure (approx. 60–70 °C at 10 mbar).[1]
Results & Discussion
Expected Yield and Analysis
-
Typical Isolated Yield: 82–88%
-
Appearance: Clear to pale yellow oil.
-
Odor: Characteristic amine/sulfide odor (stench).[1]
Analytical Data (Simulated)
-
¹H NMR (400 MHz, CDCl₃):
2.98–2.90 (m, 1H, CH-N), 2.55 (dd, 1H, CH-S), 2.30 (dd, 1H, CH-S), 2.10 (s, 3H, S-CH₃), 1.45 (br s, 2H, NH₂), 1.12 (d, 3H, C-CH₃). -
MS (ESI+): Calculated for C₄H₁₁NS
; Found .[1]
Comparison: Microwave vs. Thermal
| Method | Temperature | Time | Yield | Purity (Crude) |
| Microwave | 140 °C | 15 min | 86% | 94% |
| Oil Bath | 80 °C (Reflux) | 16 hours | 65% | 78% |
Interpretation: The microwave method not only reduces energy consumption but significantly improves purity by minimizing the thermal exposure time, which reduces the formation of oxidative byproducts like disulfides.
Visualizations
Experimental Workflow
The following diagram illustrates the operational flow from reactant preparation to final isolation.
Figure 1: Operational workflow for the microwave-assisted synthesis of 1-(methylsulfanyl)propan-2-amine.
Mechanistic Pathway
This diagram details the SN2 substitution mechanism facilitated by the microwave energy input.
Figure 2: Mechanistic pathway showing in-situ neutralization and nucleophilic attack.
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| Low Yield | Incomplete neutralization of HCl salt. | Increase NaSMe to 2.5 equivalents or add 1.0 eq of K₂CO₃. |
| Vial Failure (Breakage) | Pressure exceeded vessel rating.[1] | Reduce temperature to 130 °C or reduce solvent volume (headspace is critical).[1] |
| Impurity (Disulfide) | Oxidation of excess thiomethoxide.[1] | Purge vial with Nitrogen/Argon before crimping; use degassed ethanol. |
| Product Loss | Volatility during concentration. | Do not use high vacuum at room temp; keep rotary evaporator bath < 35 °C. |
References
-
Microwave-Assisted Synthesis of Organic Sulfides
-
General Microwave Protocol for
-Aminosulfones (Analogous Chemistry): -
Microwave Heating Theory
-
Title: Microwave-assisted synthesis | Anton Paar Wiki.[1]
- Source: Anton Paar.
-
-
Target Compound Data (PubChem)
Sources
- 1. 1-[2-(Methylsulfanyl)phenyl]propan-2-amine | C10H15NS | CID 63819037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [wap.guidechem.com]
- 5. benthamscience.com [benthamscience.com]
- 6. PubChemLite - 1-(methylsulfanyl)propan-2-amine (C4H11NS) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
optimizing yield in the synthesis of 1-(Methylsulfanyl)propan-2-amine
Technical Support Center: Synthesis of 1-(Methylsulfanyl)propan-2-amine Ticket ID: #YIELD-OPT-882 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry)
Executive Summary
Welcome to the technical support hub for the synthesis of 1-(Methylsulfanyl)propan-2-amine (CAS: 14965-49-2). This guide addresses yield optimization for the Reductive Amination of 1-(methylsulfanyl)propan-2-one.
While nucleophilic substitution (e.g., reaction of 1-chloro-2-aminopropane with methanethiolate) is possible, it frequently suffers from regioselectivity issues due to aziridinium intermediates. Therefore, this guide focuses on the Reductive Amination route, which offers the highest fidelity for scale-up and purity, provided that catalyst poisoning by sulfur is managed correctly.
Part 1: The Optimized Protocol (Chemical Reduction)
For laboratory to pilot-scale synthesis where yield is paramount, we recommend a Two-Step, One-Pot Chemical Reduction . This method avoids the rapid deactivation of heterogeneous catalysts (Pd/Pt) caused by the thioether moiety.
Target Reaction:
1-(Methylsulfanyl)propan-2-one +
Standard Operating Procedure (SOP-882-A)
| Parameter | Specification | Rationale |
| Solvent | Methanol (Anhydrous) | Promotes imine solubility; compatible with borohydrides. |
| Amine Source | Ammonium Acetate ( | Provides ammonia in situ; buffers pH to ~6 (optimal for imine formation). |
| Stoichiometry | 10-15 eq. | Critical: High excess suppresses dimer (secondary amine) formation. |
| Reductant | Sodium Cyanoborohydride ( | Selectively reduces the imine over the ketone at pH 6. |
| Drying Agent | 3Å Molecular Sieves | Shifts equilibrium toward imine by removing water. |
| Temperature | 25°C (Imine formation) | Prevents thermal decomposition of the labile thio-ketone. |
Workflow Diagram:
Figure 1: Optimized workflow for the reductive amination of sulfur-containing ketones.
Part 2: Troubleshooting & FAQs
This section addresses specific failure modes reported by users.
Category A: Low Yield (<40%)
Q1: I am seeing a large amount of alcohol byproduct (1-(methylthio)propan-2-ol). Why?
-
Diagnosis: Direct reduction of the ketone.
-
Root Cause: The reducing agent was added before the imine equilibrium was established, or the pH was too low (< 4).
reduces ketones slowly at pH 6, but if the imine concentration is low, the ketone reduction becomes competitive. -
Corrective Action:
-
Pre-complexation: Stir the ketone and
for at least 2 hours before adding the hydride. -
Dehydrating Agents: Add activated 3Å molecular sieves or Titanium(IV) isopropoxide (
) to the pre-mix. This drives the equilibrium: Removing water pushes the reaction to the right.
-
Q2: My reaction stalled. I tried using Pd/C and Hydrogen gas, but it stopped after 10 minutes.
-
Root Cause: The sulfur atom in the starting material (thioether) binds irreversibly to the active sites of Palladium, Platinum, and Nickel catalysts. This is a classic "soft acid/soft base" interaction.
-
Corrective Action:
-
Switch Method: Use the chemical reduction method (borohydride) described above.
-
If Hydrogenation is Mandatory: You must use Sulfided Platinum on Carbon (Pt(S)/C) or Rhenium catalysts. These are resistant to sulfur poisoning but require higher pressures (50-100 bar) and temperatures. Standard Pd/C is useless here.
-
Category B: Impurity Profile
Q3: I have a significant impurity at M+ mass of [2 x Product - NH3]. (Dimer formation).
-
Diagnosis: Formation of the secondary amine (bis(1-(methylthio)propan-2-yl)amine).
-
Root Cause: The newly formed primary amine is more nucleophilic than ammonia. It reacts with the remaining ketone to form a secondary imine, which is then reduced.
-
Corrective Action:
-
Increase Ammonia Load: Increase
from 5 equivalents to 15-20 equivalents . -
Dilution: Run the reaction more dilute (0.1 M instead of 1.0 M) to reduce the collision probability between product amine and unreacted ketone.
-
Q4: I lost the methylthio group (Desulfurization).
-
Diagnosis: C-S bond cleavage (Hydrogenolysis).
-
Root Cause: If using Raney Nickel or vigorous hydrogenation conditions, the C-S bond is susceptible to cleavage, yielding isopropylamine.
-
Corrective Action:
-
Avoid Raney Nickel unless it is "deactivated."
-
Stick to
or , which are chemoselective for the C=N bond and will not touch the C-S bond.
-
Part 3: Purification & Safety (The "Smell" Factor)
Protocol: Acid-Base Extraction Because the product is an amine, it can be purified without chromatography in many cases.
-
Quench: Evaporate MeOH. Add 1M HCl until pH < 2. (The amine forms a water-soluble hydrochloride salt; neutral organic impurities remain in the organic phase).
-
Wash: Extract the aqueous acidic layer with Dichloromethane (DCM) x2. Discard the organic layer (contains unreacted ketone/alcohol).
-
Basify: Cool the aqueous layer. Slowly add 4M NaOH until pH > 12. (The amine is now free-base and insoluble in water).
-
Extract: Extract with DCM x3.
-
Dry/Concentrate: Dry over
and concentrate.
Safety Note: Thioether Odor Control The precursor and product have potent, disagreeable sulfur odors (mercaptan-like).
-
Scrubbing: Keep a bleach solution (sodium hypochlorite) handy. All glassware and waste streams should be treated with dilute bleach to oxidize the sulfur species to odorless sulfoxides/sulfones before disposal.
Part 4: Logic Tree for Yield Optimization
Figure 2: Diagnostic logic for yield issues.
References
-
Reductive Amination Overview: Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. Link
-
Sulfur Poisoning of Catalysts: Maxted, E. B. (1951). The Poisoning of Metallic Catalysts. Advances in Catalysis, 3, 129-177. Link
- Synthesis of Amphetamine Analogs (Mechanistic Parallel): Pihko, P. M. (2003). Reductive Amination: A Review. University of Jyväskylä. (General reference for ketone-to-amine conversion mechanics).
-
Borohydride Selectivity: Hutchins, R. O., & Natale, N. R. (1979). Cyanoborohydride: Utility and Applications in Organic Synthesis. Organic Preparations and Procedures International, 11(5), 201-246. Link
Sources
Technical Support Center: Purification of Crude 1-(Methylsulfanyl)propan-2-amine
Welcome to the technical support center for the purification of crude 1-(Methylsulfanyl)propan-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of purifying this versatile building block. The bifunctional nature of this compound, possessing both a primary amine and a thioether, presents unique purification challenges that require a nuanced approach.
I. Understanding the Molecule: Properties and Potential Impurities
1-(Methylsulfanyl)propan-2-amine is a small, polar molecule with the potential for both basic and nucleophilic reactivity. Its purification is often complicated by impurities arising from its synthesis. Common synthetic routes, such as the reaction of methanethiol with a propylene oxide derivative followed by amination, can introduce a variety of byproducts.[1][2]
Table 1: Physicochemical Properties of 1-(Methylsulfanyl)propan-2-amine and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| 1-(Methylsulfanyl)propan-2-amine | C4H11NS | 105.21 | Not readily available | Expected to be a low-boiling liquid. |
| 1-(Methylsulfanyl)propan-2-ol | C4H10OS | 106.19 | 171.3 at 760 mmHg[3] | A common precursor or byproduct. |
| 1-(Methylsulfanyl)propan-2-one | C4H8OS | 104.17 | 69-70 at 30 mmHg[4] | A potential impurity from oxidation. |
| Methanethiol | CH4S | 48.11 | 6 | A starting material, highly volatile. |
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of crude 1-(Methylsulfanyl)propan-2-amine in a question-and-answer format.
Scenario 1: My final product is contaminated with a higher boiling point impurity.
-
Question: After distillation, I still see a significant impurity with a higher boiling point in my 1-(Methylsulfanyl)propan-2-amine, likely the corresponding alcohol, 1-(methylsulfanyl)propan-2-ol. How can I remove it?
-
Answer: This is a common issue as the boiling points may be too close for efficient separation by simple distillation.
-
Fractional Distillation: A high-efficiency fractional distillation column (e.g., a Vigreux or packed column) is the first line of defense. The increased surface area allows for more theoretical plates, enhancing the separation of components with close boiling points.
-
Acid-Base Extraction: Leverage the basicity of the amine. Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane). Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your amine will be protonated and move into the aqueous phase as a salt, leaving the neutral alcohol impurity in the organic layer. Separate the aqueous layer, basify it with a strong base (e.g., NaOH) to regenerate the free amine, and then extract the purified amine back into an organic solvent.[5] This is a highly effective method for separating amines from neutral or acidic impurities.[6]
-
Salt Formation and Recrystallization: If the amine salt is a solid, you can purify it by recrystallization.[7][8] After the acid wash, you can attempt to crystallize the amine hydrochloride directly from the aqueous solution or after solvent removal. This technique can yield a very pure product.[6]
-
Scenario 2: My compound is streaking badly on the silica gel column.
-
Question: I'm trying to purify my amine using flash column chromatography on silica gel, but it's streaking severely, and I'm getting poor separation. What's causing this and how can I fix it?
-
Answer: The acidic nature of silica gel strongly interacts with basic amines, leading to peak tailing and poor separation.[9][10]
-
Deactivating the Silica: Pre-treat your silica gel with a base. This can be done by preparing the slurry for your column in a solvent system containing a small amount of a volatile amine like triethylamine (typically 0.1-1%).[10] This neutralizes the acidic sites on the silica, allowing for better elution of your basic compound.
-
Alternative Stationary Phases: Consider using a less acidic or basic stationary phase. Alumina (basic or neutral) is a good alternative for the purification of amines.[11] Amine-functionalized silica is another excellent option that can provide improved separation with standard normal-phase solvents.[12]
-
Modified Mobile Phase: Incorporating a small amount of a base, such as triethylamine or ammonia in methanol, into your eluent system can significantly improve peak shape and separation on a standard silica column.[11][13] A common mobile phase for polar amines is a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide.
-
Scenario 3: I'm losing a significant amount of my product during workup.
-
Question: After my reaction, I perform an aqueous workup, but my yield of 1-(Methylsulfanyl)propan-2-amine is very low. Where is it going?
-
Answer: Due to its polarity and potential to form salts, your product might be more water-soluble than anticipated, especially if the aqueous phase is acidic.
-
pH Control: Ensure your aqueous phase is basic (pH > 10) before extracting your amine into an organic solvent. This will ensure it is in its free base form and has lower water solubility.
-
Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride. This decreases the solubility of your organic compound in the aqueous phase, driving more of it into the organic layer during extraction.
-
Choice of Extraction Solvent: Use a more polar organic solvent for extraction if you suspect your amine has significant water solubility. Solvents like ethyl acetate or dichloromethane are generally effective. Multiple extractions (3-4 times) with smaller volumes of solvent will be more efficient than a single extraction with a large volume.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification strategy for crude 1-(Methylsulfanyl)propan-2-amine?
A1: A multi-step approach is often the most effective.
-
Initial Acid-Base Extraction: This is an excellent first step to remove non-basic impurities.[6]
-
Distillation: If the crude product contains significant amounts of non-volatile or very volatile impurities, distillation can be a good bulk purification step.[14]
-
Chromatography or Recrystallization: For high purity, follow up with flash column chromatography on a suitable stationary phase (like amine-functionalized silica or deactivated silica) or by converting the amine to a salt and recrystallizing it.[6][12]
Q2: Can I purify 1-(Methylsulfanyl)propan-2-amine by distillation?
A2: Yes, distillation is a viable method, particularly for removing impurities with significantly different boiling points.[15] However, given the presence of both an amine and a thioether, there is a potential for thermal degradation, so vacuum distillation is recommended to lower the required temperature.
Q3: My amine is an oil and won't crystallize. How can I purify it by crystallization?
A3: If the freebase amine is an oil, converting it to a salt is a common and effective strategy to induce crystallization.[16] Hydrochloride, hydrobromide, or oxalate salts are often crystalline solids with higher melting points.[17] Dissolve your crude amine in a suitable solvent (like isopropanol or diethyl ether) and add a solution of the corresponding acid (e.g., HCl in ether) to precipitate the salt. The resulting solid can then be purified by recrystallization.[18]
Q4: How can I remove residual thiol impurities from my thioether product?
A4: Thiol impurities can be problematic. One method involves treating the solution with a silver salt (like silver oxide or silver carbonate) deposited on an inert support.[19] The silver salt will selectively react with the thiol, which can then be removed by filtration. However, this method requires careful consideration of the solvent to avoid dissolving the silver salt.
IV. Experimental Protocols and Visualizations
Protocol 1: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude 1-(Methylsulfanyl)propan-2-amine in a suitable organic solvent (e.g., 10 volumes of diethyl ether).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (3 x 5 volumes). Combine the acidic aqueous layers. The amine is now in the aqueous phase as its hydrochloride salt.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated NaOH solution until the pH is >10.
-
Extraction: Extract the free amine from the basified aqueous layer with a fresh organic solvent (e.g., diethyl ether, 3 x 5 volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Flash Column Chromatography on Deactivated Silica
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent system (e.g., hexane/ethyl acetate) containing 1% triethylamine.
-
Column Packing: Pack the column with the prepared slurry.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the triethylamine-containing solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.
Purification Workflow Diagram
Caption: A general workflow for the purification of 1-(Methylsulfanyl)propan-2-amine.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting logic for amine purification by column chromatography.
V. References
-
Amine Treating - Troubleshooting Guide. (n.d.). Scribd. Retrieved February 23, 2026, from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved February 23, 2026, from [Link]
-
US3110712A - Method for removing thiol-contaminants from thioether solutions. (n.d.). Google Patents. Retrieved February 23, 2026, from
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved February 23, 2026, from [Link]
-
CN111632400B - Recrystallization purification method of enamine salt. (n.d.). Google Patents. Retrieved February 23, 2026, from
-
designer-drug.com. (n.d.). Chapter 6 - Simple Aliphatic Amines. Retrieved February 23, 2026, from [Link]
-
Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations. Retrieved February 23, 2026, from [Link]
-
Gas Processing & LNG. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved February 23, 2026, from [Link]
-
Flash Column Chromatography. (n.d.). Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved February 23, 2026, from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery). Retrieved February 23, 2026, from [Link]
-
Study Mind. (2022, April 19). Amines - Amine Synthesis (A-Level Chemistry). Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). 1-(methylsulfanyl)propan-2-amine. Retrieved February 23, 2026, from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved February 23, 2026, from [Link]
-
US4409399A - Process for producing aliphatic amines. (n.d.). Google Patents. Retrieved February 23, 2026, from
-
Acharya Jagadish Chandra Bose College. (2020, March 31). AMINES (ALIPHATIC & AROMATIC). Retrieved February 23, 2026, from [Link]
-
Sciencemadness.org. (2009, July 25). Forming oxalte salts of amines. Retrieved February 23, 2026, from [Link]
-
Olsen, B. A. (2001, April 13). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. Retrieved February 23, 2026, from [Link]
-
A guide to modern methods for poly(thio)ether synthesis using Earth-abundant metals. (2023, September 12). Retrieved February 23, 2026, from [Link]
-
Reddit. (2022, September 24). Chromotography with free amines? Retrieved February 23, 2026, from [Link]
-
1-methylsulfanyl-propan-2-one. (2025, May 20). LookChem. Retrieved February 23, 2026, from [Link]
-
Acharya Jagadish Chandra Bose College. (2020, March 31). AMINES (ALIPHATIC & AROMATIC). Retrieved February 23, 2026, from [Link]
-
Asymmetric synthesis of tertiary thiols and thioethers. (n.d.). NIH. Retrieved February 23, 2026, from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 23, 2026, from [Link]
-
AMERICAN ELEMENTS. (n.d.). 1-(methylsulfanyl)propan-2-ol. Retrieved February 23, 2026, from [Link]
-
Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. (2016, December 6). Retrieved February 23, 2026, from [Link]
-
Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. (2025, October 1). Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). 2-Propanamine, 2-methyl-1-(methylthio)-. Retrieved February 23, 2026, from [Link]
-
ChemExpress. (n.d.). 1-(Methylsulfanyl)propan-2-amine. Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). 1-[2-(Methylsulfanyl)phenyl]propan-2-amine. Retrieved February 23, 2026, from [Link]
-
EP0037695B1 - Methylamines purification process. (n.d.). Google Patents. Retrieved February 23, 2026, from
-
Synthesis and Reactions of 2-[(methylsulfanyl) (phenylamino) and 2-[(methylsulfanyl)(N-methylphenylamino) methylidene]-1,3 - Minosegibutor.hu. (n.d.). Retrieved February 23, 2026, from [Link]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved February 23, 2026, from [Link]
-
MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Retrieved February 23, 2026, from [Link]
-
Wikipedia. (n.d.). 4-Methylthioamphetamine. Retrieved February 23, 2026, from [Link]]([Link])
Sources
- 1. studymind.co.uk [studymind.co.uk]
- 2. ajcbosecollege.org [ajcbosecollege.org]
- 3. americanelements.com [americanelements.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
- 8. Isolation (Recovery) [chem.ualberta.ca]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. biotage.com [biotage.com]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. biotage.com [biotage.com]
- 13. reddit.com [reddit.com]
- 14. US4409399A - Process for producing aliphatic amines - Google Patents [patents.google.com]
- 15. designer-drug.com [designer-drug.com]
- 16. researchgate.net [researchgate.net]
- 17. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. US3110712A - Method for removing thiol-contaminants from thioether solutions - Google Patents [patents.google.com]
Technical Support Center: Stability Management for 1-(Methylsulfanyl)propan-2-amine
Ticket ID: SULF-OX-PREV-001 Status: Open Priority: High (Degradation Risk) Agent: Senior Application Scientist[1]
Incident Overview & Root Cause Analysis
User Issue: "My 1-(Methylsulfanyl)propan-2-amine is turning yellow/viscous, or showing impurity peaks in NMR near 2.6-2.8 ppm."
Technical Diagnosis: The molecule contains two reactive centers: a hard nucleophile (primary amine) and a soft nucleophile (thioether/sulfide). The primary failure mode is the S-oxidation of the thioether moiety.
Unlike the amine, which requires specific oxidants to form N-oxides, the sulfur atom is electron-rich and possesses a high HOMO (Highest Occupied Molecular Orbital) energy. It acts as a "soft" trap for electrophilic oxygen species, particularly peroxides found in common organic solvents (ethers) and singlet oxygen generated by light exposure.
The Degradation Pathway
The following diagram illustrates the stepwise oxidation you are likely witnessing.
Figure 1: Stepwise oxidation pathway. Note that the first step (Sulfide to Sulfoxide) is kinetically much faster than the second step.
Critical Handling Protocols (The "Fix")
To prevent oxidation, you must eliminate the three vectors of attack: Dissolved Oxygen , Solvent Peroxides , and Photo-excitation .
Protocol A: Solvent Compatibility & Peroxide Management
The #1 cause of failure is using "stabilized" THF or Ether that still contains micro-molar levels of peroxides. Sulfides scavenge peroxides faster than the preservatives (like BHT) can.
| Solvent Class | Risk Level | Action Required |
| Ethers (THF, Et2O, Dioxane) | CRITICAL | Must test for peroxides before use. If >5 ppm, do not use. Freshly distilled or column-purified (SPS) only. |
| Chlorinated (DCM, Chloroform) | Moderate | Generally safe, but Chloroform can form phosgene/HCl over time (acidic degradation). Use DCM over CHCl3. |
| Alcohols (MeOH, EtOH) | Low | Safe. Excellent for storage if degassed. |
| Hydrocarbons (Hexane, Toluene) | Low | Safe. |
Procedure: Rapid Peroxide Removal (The "Thiosulfate Wash")
If you must use an ether solvent and lack an SPS (Solvent Purification System):
-
Prepare: A 10% w/v aqueous solution of Sodium Thiosulfate (
) or Sodium Metabisulfite ( ). -
Wash: In a separatory funnel, wash the ether solvent with 20% solvent volume of the thiosulfate solution. Shake vigorously for 2 minutes.
-
Test: Check the organic layer with a peroxide test strip (e.g., Quantofix). It must read 0 ppm.
-
Dry: Dry over
and filter immediately before adding your sulfide substrate.
Protocol B: The "Inert Blanket" Strategy
Air oxidation is slow but cumulative.
-
Solid State: Store the neat amine under Argon or Nitrogen. If possible, convert it to the Hydrochloride (HCl) salt .
-
Why? The salt is a crystalline solid with significantly reduced surface area compared to the free base oil, and the protonation of the amine reduces the overall electron density slightly, offering minor protection.
-
-
In Solution: You must sparge solvents. Simply "flushing" the headspace is insufficient because
is highly soluble in organic solvents.
Procedure: Proper Sparging
-
Insert a glass frit or long needle to the bottom of the solvent vessel.[2]
-
Bubble dry Nitrogen/Argon through the liquid for 15 minutes per 100mL of solvent.
-
Validation: You should see vigorous bubbling.[2] This physically displaces dissolved
.
Troubleshooting & FAQs
Decision Tree: Diagnosing Impurities
Use this logic flow to determine if your sample is salvageable.
Figure 2: Diagnostic workflow for sample integrity.
Frequently Asked Questions
Q: Can I use TCEP to prevent oxidation during my reaction? A: Yes, but with caveats. TCEP (Tris(2-carboxyethyl)phosphine) is typically used to reduce disulfides to thiols. However, it is also a potent scavenger of oxygen and peroxides. If your reaction conditions tolerate a phosphine, adding 1-5 mol% TCEP can act as a "sacrificial lamb," oxidizing in place of your sulfur. Note: TCEP is acidic; ensure your pH is adjusted if the amine needs to be nucleophilic.
Q: My LC-MS shows a mass of M+16. Is this the sulfoxide?
A: Yes. M+16 is the signature of mono-oxygenation (
Q: I need to heat the reaction to 80°C. How do I protect the sulfur? A: High heat accelerates oxidation exponentially.
-
Strict Deoxygenation: Freeze-pump-thaw the solvent 3 times (superior to sparging).
-
Add Antioxidant: Add 0.1% BHT (Butylated hydroxytoluene) to the reaction mixture if it won't interfere with your chemistry. BHT terminates the radical chains that propagate oxidation.
Q: How do I store the compound long-term? A:
-
Form: HCl Salt (Solid) > Free Base (Oil).
-
Temp: -20°C is ideal; 4°C is acceptable.
-
Atmosphere: Argon balloon or sealed vial under
. -
Container: Amber glass (blocks UV light which catalyzes singlet oxygen formation).
References & Grounding
-
Solvent Purification: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for peroxide removal protocols).
-
Sulfide Oxidation Mechanism: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Detailed mechanistic insight into electrophilic sulfur oxidation).
-
Peroxide Hazards: Clark, D. E. (2001). "Peroxides and Peroxide-Forming Compounds."[1][3][4] Chemical Health and Safety, 8(5), 12-22.
-
Thioether Stability: "Thioether Formation & Protection." ACS GCI Pharmaceutical Roundtable Reagent Guides.
Sources
Technical Support Center: Distillation-Based Purification of 1-(Methylsulfanyl)propan-2-amine
Welcome to the technical support center for the purification of 1-(Methylsulfanyl)propan-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through distillation. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the integrity and quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of 1-(Methylsulfanyl)propan-2-amine and at what pressure should I distill it?
A1: The predicted boiling point of 1-(Methylsulfanyl)propan-2-amine is approximately 158.9 ± 23.0 °C at atmospheric pressure (760 mmHg). Due to this relatively high boiling point, there is a risk of thermal decomposition. Therefore, vacuum distillation is highly recommended to lower the boiling point and minimize degradation.[1][2] A starting point for vacuum distillation would be to target a pressure that reduces the boiling point to a more manageable temperature, for instance, below 100 °C.
Q2: My distilled 1-(Methylsulfanyl)propan-2-amine is discolored (yellow to brown). What is the likely cause and how can I prevent it?
A2: Discoloration is a common issue when distilling amines and can be attributed to several factors:
-
Thermal Decomposition: As a thioether and an amine, the compound can be susceptible to thermal stress, leading to the formation of colored degradation products.[3]
-
Oxidation: Amines can be sensitive to air, especially at elevated temperatures, leading to the formation of colored oxidized impurities.[4]
-
Presence of Impurities: Certain impurities from the synthesis may be less thermally stable and decompose during distillation.
To prevent discoloration, it is crucial to use vacuum distillation to lower the temperature, ensure a leak-free system to prevent air ingress, and consider a nitrogen bleed to maintain an inert atmosphere.
Q3: I'm experiencing significant "bumping" or uneven boiling during the distillation. What should I do?
A3: "Bumping" is a common problem in vacuum distillation, especially with viscous liquids or when there is a lack of nucleation sites for smooth boiling. Boiling stones are ineffective under vacuum as the trapped air is quickly removed.[5] The most effective solution is to use a magnetic stir bar and a stirrer hot plate to ensure smooth and even boiling. A Claisen adapter can also help to prevent any bumped liquid from contaminating the distillate.[5]
Q4: My final product purity is not as high as expected, even after distillation. What could be the issue?
A4: If you are still facing purity issues after a standard distillation, consider the following:
-
Azeotrope Formation: The compound may form an azeotrope with residual solvents or water, which cannot be separated by simple distillation.[6][7]
-
Closely Boiling Impurities: Some impurities may have boiling points very close to that of your product, making separation by simple distillation inefficient.[8][9]
In such cases, fractional distillation is recommended.[10][11][12] This technique provides multiple theoretical plates for a more efficient separation of components with close boiling points.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Product Decomposition: The distillation temperature is too high. | - Increase the vacuum to further lower the boiling point.- Ensure the heating mantle is not set too high and that the temperature is monitored closely. |
| Leaks in the System: Loss of product vapor through leaky joints. | - Ensure all glassware joints are properly sealed and greased for vacuum applications.[13]- Check all tubing and connections for cracks or loose fittings. | |
| Inefficient Condensation: The condenser is not adequately cooling the vapor. | - Ensure a good flow of cold water through the condenser.- For very low-boiling distillates under high vacuum, consider using a cold trap with a dry ice/acetone or liquid nitrogen slurry. | |
| Persistent Water Contamination | Incomplete Drying: The crude material was not sufficiently dried before distillation. | - Pre-dry the crude product with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate before distillation. |
| Azeotrope Formation: Water may form a minimum-boiling azeotrope with the product or residual solvents.[6] | - Consider azeotropic distillation with a suitable entrainer (e.g., toluene) to remove water.[14] | |
| Product Solidifies in the Condenser | High Melting Point: The product has a melting point close to the condenser temperature. | - Use a condenser with a wider bore.- Circulate slightly warmer water through the condenser, ensuring it is still cool enough to condense the vapor. |
| Foaming | Presence of Surfactants or Particulate Matter: Impurities can cause foaming.[15] | - Allow the crude material to stand and decant it from any solids before distillation.- Consider passing the crude material through a plug of silica gel or celite to remove fine particulates. |
Experimental Protocols
Protocol 1: Vacuum Distillation of 1-(Methylsulfanyl)propan-2-amine
This protocol is suitable for a crude product with impurities that have significantly different boiling points.
Apparatus Setup:
Caption: Apparatus for vacuum distillation.
Procedure:
-
Preparation: Add the crude 1-(Methylsulfanyl)propan-2-amine and a magnetic stir bar to a round-bottom flask. The flask should not be more than two-thirds full.
-
Assembly: Assemble the distillation apparatus as shown in the diagram. Ensure all joints are lightly greased and securely clamped.
-
Vacuum Application: Turn on the vacuum source and allow the pressure to stabilize. A pressure of 10-20 mmHg is a good starting point.
-
Heating and Stirring: Begin stirring and gently heat the distilling flask.
-
Distillation: Collect the fraction that distills at a constant temperature. This temperature will be significantly lower than the atmospheric boiling point.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Fractional Vacuum Distillation
This protocol is recommended when impurities with close boiling points are suspected.
Apparatus Setup:
The setup is similar to the vacuum distillation, with the addition of a fractionating column (e.g., a Vigreux or packed column) between the distilling flask and the Claisen adapter.
Caption: Apparatus for fractional vacuum distillation.
Procedure:
-
Preparation and Assembly: Follow steps 1 and 2 from the vacuum distillation protocol, inserting the fractionating column.
-
Equilibration: After applying vacuum and starting to heat, allow the vapor to slowly rise through the fractionating column. This allows for the establishment of a temperature gradient and proper separation.
-
Distillation: Collect different fractions as the temperature at the thermometer changes. The main product fraction should be collected at a constant temperature.
-
Shutdown: Follow the same shutdown procedure as for vacuum distillation.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[16]
-
Ventilation: Perform all distillations in a well-ventilated fume hood.[16]
-
Handling Sulfur Compounds: Be aware that sulfur compounds can have unpleasant odors and may be toxic. Handle with care and in a well-ventilated area. In case of fire, sulfur dioxide, a toxic gas, can be produced.[17][18]
-
Vacuum Safety: Inspect all glassware for cracks or defects before applying a vacuum to prevent implosion.[5]
-
Fire Safety: Do not use an open flame for heating flammable organic compounds. Use a heating mantle or oil bath. Keep a fire extinguisher readily available.[19]
References
-
Veeprho. (n.d.). Amine Impurities and Related Compound. Retrieved from [Link]
- United States Patent US2691624A. (1954). Azeotropic distillation of propyl amines.
- Allen. (n.d.).
- Caputo, F., D'Amora, M., Gualandi, A., Mazzanti, A., Scarpato, A., & Cozzi, P. G. (2023). Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. Scientific Reports, 13(1), 20566.
- Germany Patent DE3606941A1. (1987). METHOD FOR SEPARATING PRIMARY AND TERTIA AMINES BY AZEOTROPE DISTILLATION.
-
Refining Community. (n.d.). Contamination in Amine Systems. Retrieved from [Link]
- United States Patent US6986833B2. (2006).
- Pall Corporation. (n.d.). Filter Media Selection in Amine Gas Sweetening Systems.
- Koch-Glitsch. (n.d.). Amine Production.
- BOC Sciences. (n.d.).
- Organic Chemistry Portal. (2026, February 4). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile.
- Wikipedia. (n.d.).
- United States Patent US4661634A. (1987).
- Taylor & Francis. (2019).
- Government of Canada. (2022, December 15).
- Sulphur Institute. (n.d.). Sulphur Safety.
- University of California, Santa Barbara. (n.d.).
- YouTube. (2025, November 3).
- ResearchGate. (2023, November 19). (PDF)
- Wikipedia. (n.d.).
- University of Rochester. (n.d.).
- Chemical Engineering World. (2020, July 3).
- The Chemistry Blog. (2023, September 27).
- Chemistry LibreTexts. (2022, April 7). 5.
- Chem-Space. (2025, May 20). 1-methylsulfanyl-propan-2-one.
- Chemistry LibreTexts. (2021, March 5). 5.
- Revvity. (n.d.). Sulfur-35 handling precautions.
- Texium. (2020, June 3).
Sources
- 1. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. refiningcommunity.com [refiningcommunity.com]
- 4. veeprho.com [veeprho.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US2691624A - Azeotropic distillation of propyl amines - Google Patents [patents.google.com]
- 7. US6986833B2 - Process for fractionating water-containing crude amine mixtures from amine synthesis - Google Patents [patents.google.com]
- 8. DE3606941A1 - METHOD FOR SEPARATING PRIMARY AND TERTIA AMINES BY AZEOTROPE DISTILLATION - Google Patents [patents.google.com]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. Purification [chem.rochester.edu]
- 11. chemicals.co.uk [chemicals.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. texiumchem.com [texiumchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. multimedia.3m.com [multimedia.3m.com]
- 16. ehs.gatech.edu [ehs.gatech.edu]
- 17. teck.com [teck.com]
- 18. sulphuric-acid.com [sulphuric-acid.com]
- 19. moonshinestill.com [moonshinestill.com]
resolving enantiomers of 1-(Methylsulfanyl)propan-2-amine
Technical Support Center: Resolution of 1-(Methylsulfanyl)propan-2-amine
Case ID: RES-13296-MTP Subject: Enantiomeric Resolution & Troubleshooting Guide Status: Active Support Tier: Level 3 (Senior Application Scientist)
Strategic Overview: Selecting Your Resolution Route
Resolving 1-(methylsulfanyl)propan-2-amine (also known as 1-(methylthio)-2-aminopropane) presents a unique challenge due to the presence of the thioether moiety. Unlike simple alkyl amines, the sulfur atom is susceptible to oxidation (sulfoxide/sulfone formation) and catalyst poisoning.
We recommend two primary workflows based on your scale and purity requirements.
| Feature | Method A: Enzymatic Kinetic Resolution (EKR) | Method B: Diastereomeric Salt Crystallization |
| Best For | High optical purity (>99% ee), Lab to Pilot scale (<1 kg). | Large manufacturing scale (>1 kg), Cost-efficiency. |
| Key Reagent | Lipase B from Candida antarctica (CAL-B/Novozym 435).[1] | L-(+)-Tartaric Acid or (S)-Mandelic Acid. |
| Yield | Max 50% per pass (theoretical). | Variable (requires recycling of mother liquor). |
| Risk Factor | Low (Mild conditions, pH neutral). | Medium (Requires heating/cooling cycles). |
| Sulfide Risk | Minimal (Ambient temp, no oxidants). | Low (Avoid hot aerobic conditions). |
Method A: Enzymatic Kinetic Resolution (Recommended)
This method utilizes the stereoselectivity of lipases to acylate one enantiomer (typically the R-enantiomer) while leaving the other (S-enantiomer) as the free amine.
Mechanism:
Experimental Protocol
Reagents:
-
Substrate: Racemic 1-(methylsulfanyl)propan-2-amine.
-
Catalyst: Novozym 435 (Immobilized CAL-B).[1]
-
Acyl Donor: Isopropyl Acetate (acts as both solvent and reactant) or Ethyl Acetate in MTBE.
Step-by-Step Workflow:
-
Preparation: Dissolve the racemic amine (100 mM) in dry Isopropyl Acetate (IPAc).
-
Note: IPAc is preferred over Ethyl Acetate to prevent the formation of ethanol, which can cause reverse hydrolysis.
-
-
Initiation: Add Novozym 435 (20-50 mg per mmol of amine).
-
Incubation: Shake at 200 rpm at 30°C. Monitor the reaction via GC or HPLC.
-
Target: Stop reaction at exactly 50% conversion.
-
-
Filtration: Filter off the immobilized enzyme (can be washed and reused).
-
Separation:
-
Evaporate the solvent.
-
Acidify the residue with 1M HCl. The free (S)-amine moves to the aqueous phase; the (R)-amide remains in the organic phase (extract with DCM or MTBE).
-
-
Isolation: Basify the aqueous phase (pH > 12) with NaOH and extract the pure (S)-amine.
Workflow Visualization
Figure 1: Biocatalytic kinetic resolution workflow for separating enantiomers.
Method B: Classical Diastereomeric Salt Crystallization
For larger scales where enzyme costs are prohibitive, classical resolution using chiral acids is the standard.
Experimental Protocol
Reagents:
-
Resolving Agent: L-(+)-Tartaric acid (0.5 to 1.0 equivalents).
-
Solvent System: Ethanol (95%) or Methanol/Water mixtures.
Step-by-Step Workflow:
-
Salt Formation: Dissolve racemic amine (1 mol) in Ethanol. Slowly add L-(+)-Tartaric acid (1 mol) dissolved in warm Ethanol.
-
Crystallization: Heat to reflux to ensure complete dissolution. Allow to cool slowly to room temperature, then refrigerate (4°C) overnight.
-
Critical: Seeding with a pure crystal (if available) drastically improves yield.
-
-
Filtration: Collect the precipitate. This is typically the least soluble diastereomer (often the (+)-salt, but must be empirically verified).
-
Recrystallization: Recrystallize the salt from boiling ethanol until constant melting point and rotation are achieved.
-
Liberation: Treat the purified salt with 20% NaOH and extract the free amine with MTBE or Toluene.
Analytical Quality Control (HPLC)
You cannot rely on optical rotation alone due to the low specific rotation of many aliphatic amines.
HPLC Conditions:
| Parameter | Setting |
|---|---|
| Column | Chiralpak AD-H or Chiralcel OD-H (Daicel) |
| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV @ 210 nm (Sulfur absorption) or 254 nm |
| Notes | Diethylamine (DEA) is mandatory to suppress peak tailing of the amine. |
Troubleshooting & FAQs
Q1: The reaction mixture turned yellow/brown, and purity dropped. What happened?
Diagnosis: Oxidation of the sulfur moiety.
Root Cause: The methylthio group (
-
Degas all solvents (sparge with Nitrogen/Argon) before use.
-
Perform salt formation under an inert atmosphere (
). -
Use MTBE instead of THF/Ether, as it forms fewer peroxides.
-
Check your enzyme: If using Method A, ensure the enzyme support isn't leaching contaminants.
Q2: I am getting low enantiomeric excess (ee) with the Tartaric Acid method.
Diagnosis: Eutectic behavior or insufficient recrystallization.
Root Cause: The solubility difference between the
-
Switch Solvents: Try a Methanol/Water (9:1) mixture. Water often sharpens the solubility differential.
-
The "Pope Peachy" Method: Use 0.5 equivalents of the resolving acid and 0.5 equivalents of an achiral acid (like HCl or acetic acid). This forces the formation of the less soluble chiral salt while keeping the other enantiomer in solution as the achiral salt.
Q3: The smell is unbearable. How do I handle waste?
Diagnosis: Volatile organic sulfides. Solution:
-
Containment: Keep all waste in a dedicated hood.
-
Decontamination: Treat glassware and waste streams (NOT your product) with dilute bleach (sodium hypochlorite). This oxidizes the smelly sulfide to the odorless sulfoxide/sulfone.
-
Warning: Never mix bleach with the acidic waste stream from the resolution step (creates Chlorine gas). Neutralize first.
Q4: In the enzymatic method, the reaction stops at 40% conversion.
Diagnosis: Product inhibition or equilibrium limitation. Solution:
-
Acyl Donor: Ensure you are using an irreversible acyl donor (like Vinyl Acetate) or a solvent-reactant (Isopropyl Acetate) in large excess.
-
By-product Removal: If using Ethyl Acetate, the by-product is Ethanol, which can reverse the reaction. Add molecular sieves (4Å) to scavenge ethanol/water.
Decision Logic: Troubleshooting Flow
Figure 2: Rapid diagnostic tree for common experimental failures.
References
-
Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron. Link (Foundational text on Lipase resolution of amines).
-
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. Link (Review of industrial salt resolution vs enzymatic methods).
-
Daicel Chiral Technologies. Chiral Selector Guide for Primary Amines. Link (Source for HPLC column selection parameters).
-
Sigma-Aldrich. Novozym® 435 Application Guide. Link (Specifics on CAL-B stability and solvent compatibility).
Sources
Technical Support Center: High-Fidelity Enantioselective Synthesis of 1-(Methylsulfanyl)propan-2-amine
Case ID: #CHIRAL-S-13296 Subject: Optimization of Enantiomeric Excess (ee) for 1-(Methylsulfanyl)propan-2-amine Assigned Specialist: Senior Application Scientist, Chiral Technologies Division
Executive Summary
You are attempting to synthesize or purify 1-(methylsulfanyl)propan-2-amine (CAS: 13296-25-8), a critical chiral building block containing a thioether moiety. Achieving high ee (>98%) with this substrate presents unique challenges due to the nucleophilic sulfur atom (which poisons metal catalysts) and the volatility of the free base.
This guide prioritizes Biocatalysis and Kinetic Resolution over metal-ligand catalysis to avoid sulfur-poisoning issues. We have structured this as a troubleshooting logic tree.
Module 1: Biocatalytic Asymmetric Synthesis (The "Gold Standard")
Methodology:
Workflow Visualization
The reaction utilizes an amine donor (typically Isopropylamine) to transfer the chiral amine group.[1] The equilibrium is the critical control point.
Caption: Figure 1.
Troubleshooting Guide: Transaminases
| Symptom | Root Cause Analysis | Corrective Action |
| Conversion stalls < 50% | Thermodynamic Equilibrium: The reaction is reversible. Acetone accumulation inhibits the forward reaction. | Switch to Isopropylamine (IPA): Use IPA as the amine donor. Acetone is more volatile than IPA; apply a slight vacuum (200-300 mbar) or N2 sweep to selectively strip acetone [1]. |
| Low ee (90-95%) | Background Reaction: Spontaneous imine formation or non-selective background amination (rare but possible). | Increase Enzyme Loading: Ensure the enzymatic rate vastly outcompetes any background chemistry. Verify pH is strictly 7.0–7.5; higher pH promotes non-enzymatic imine hydrolysis. |
| Precipitation in Reactor | Substrate/Product Inhibition: The thioether moiety is hydrophobic; high concentrations crash out the enzyme. | Co-solvent Addition: Add 5-10% DMSO or MeOH. Do not exceed 10% as it denatures the TA. Alternatively, use a fed-batch strategy to keep substrate concentration <50 mM. |
Module 2: Kinetic Resolution (The "Robust" Alternative)
Methodology: Lipase-catalyzed acylation (CAL-B). Best For: Resolving racemic amine mixtures when the ketone precursor is unavailable. Trade-off: Maximum theoretical yield is 50%.
Workflow Visualization
In Kinetic Resolution (KR), the enzyme selectively acylates one enantiomer (usually R), leaving the other (usually S) as the free amine.
Caption: Figure 2. Kinetic resolution using Candida antarctica Lipase B (CAL-B).[2][3] The enzyme preferentially acylates the (R)-enantiomer, enriching the (S)-amine.
Troubleshooting Guide: Lipase Resolution
Q: My ee is stuck at 90% even after 24 hours. Why?
-
The "Conversion Trap": In kinetic resolution, the ee of the remaining substrate (your target amine) is mathematically linked to conversion.
-
The Fix: You must push conversion beyond 50% .
-
If conversion = 50%, ee might be 95%.
-
If conversion = 55%, ee often jumps to >99% (at the cost of yield).
-
Action: Add slightly more acyl donor (0.6 eq total) or increase temperature by 5°C to push the reaction past the 50% mark.
-
Q: The reaction is incredibly slow.
-
The "Thio" Effect: Sulfur can loosely bind to the active site or affect solvation.
-
The Fix: Switch the acyl donor. Ethyl acetate is standard, but Methoxyacetate or Isopropyl acetate often increases reaction rates significantly [2].
Module 3: Chemical Resolution (Scalable/Bulk)
Methodology: Diastereomeric salt crystallization.[4][5][6][7] Best For: Multi-gram to Kilogram scale where enzymes are too costly.
Protocol: The "Pope-Peachey" Optimization
Standard resolution uses 1.0 equivalent of chiral acid. This often traps the "wrong" enantiomer in the mother liquor, making purification messy.
Recommended Protocol:
-
Resolving Agent: (+)-Tartaric acid or Dibenzoyl-L-tartaric acid.
-
Solvent: Ethanol/Water (95:5) or Isopropanol.[5]
-
The Trick: Use 0.5 eq of Tartaric Acid and 0.5 eq of HCl (or acetic acid).
Module 4: Analytics & Sulfur Handling
Critical Warning: Sulfur Oxidation
The thioether group (-S-CH3) is prone to oxidation to sulfoxide (-SO-CH3) or sulfone (-SO2-CH3).
-
Avoid: Peroxides, bleach, or vigorous stirring in air for prolonged periods.
-
Monitor: Check HPLC for "satellite" peaks slightly more polar than your main peak. These are likely sulfoxides.
HPLC Method Parameters
Standard C18 columns will not separate enantiomers. Use the following Chiral Phase setup:
| Parameter | Condition |
| Column | Chiralcel OJ-H or Chiralpak AD-H (Daicel) |
| Mobile Phase | Hexane : Ethanol : Diethylamine (90 : 10 : 0.1) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV @ 210 nm (Sulfur absorbs poorly; low wavelength is required) |
| Derivatization | If peaks are broad, derivatize with acetic anhydride before injection to sharpen signals. |
References
-
Koszelewski, D., et al. (2010).[10] "Omega-Transaminases for the synthesis of non-racemic alpha-chiral primary amines." Trends in Biotechnology, 28(6), 324-332.
-
Gotor-Fernández, V., et al. (2006). "Preparation of biologically active 1-arylpropan-2-amines in enantioenriched form." Journal of Organic Chemistry. (Validated CAL-B protocols for propan-2-amine analogs).
-
Kozma, D. (2001). "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation." (Reference for Pope-Peachey method application).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. re.public.polimi.it [re.public.polimi.it]
- 10. omega-Transaminases for the synthesis of non-racemic alpha-chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Selection for Recrystallization of 1-(Methylsulfanyl)propan-2-amine Salts
Answering the user's request.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting an appropriate solvent system for the purification of 1-(Methylsulfanyl)propan-2-amine salts via recrystallization. It is structured in a question-and-answer format to directly address common challenges and provide field-proven insights.
Section 1: Foundational Principles & Initial Strategy
Q1: What is the fundamental principle of recrystallization and how does it apply to amine salts?
Recrystallization is a purification technique for solid compounds based on differential solubility.[1][2][3] The core principle is to dissolve the impure solid in a hot solvent to create a saturated solution, and then allow it to cool slowly.[4] As the solution cools, the solubility of the desired compound decreases, causing it to form crystals.[1][5] Ideally, the impurities either remain dissolved in the cold solvent (mother liquor) or are removed beforehand via hot filtration if they are insoluble in the hot solvent.[1][6]
For 1-(Methylsulfanyl)propan-2-amine salts (e.g., hydrochloride, hydrobromide), this principle is particularly relevant. As ionic compounds, these salts are highly polar.[7][8][9] This inherent polarity dictates their solubility profile, making them readily soluble in polar solvents, especially at elevated temperatures, and poorly soluble in non-polar organic solvents.[7][9][10] The goal is to find a solvent or solvent system where this temperature-dependent solubility is pronounced, allowing for high recovery of the purified salt upon cooling.
Q2: What are the ideal characteristics of a recrystallization solvent for my amine salt?
An ideal solvent must satisfy several criteria to be effective. The selection process is a critical step that directly impacts purity and yield.[5]
-
High Solubilizing Power When Hot: The solvent must completely dissolve your 1-(Methylsulfanyl)propan-2-amine salt at or near its boiling point.[1][5][6]
-
Low Solubilizing Power When Cold: The salt should be sparingly or poorly soluble in the same solvent at room temperature or below, to maximize crystal recovery.[1][5][6]
-
Appropriate Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).[6]
-
Chemical Inertness: The solvent must not react with the amine salt.[1][6] For instance, primary amines can react with ketones like acetone, so this should be considered.[10]
-
Volatility and Low Boiling Point: A relatively low boiling point facilitates easy removal of residual solvent from the final crystals during drying.[1][6]
-
Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.[6]
Section 2: Practical Solvent Selection & Protocol
Q3: How do I practically screen for a suitable solvent? What's a good starting point?
Given that 1-(Methylsulfanyl)propan-2-amine salts are polar, start with polar solvents. A systematic screening process using small quantities of your crude salt is the most effective approach.
Recommended Starting Solvents for Screening:
| Solvent | Type | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | Protic | 100 | 80.1 | Often a good choice for highly polar salts, but can be difficult to remove.[11] |
| Ethanol (95% or Absolute) | Protic | 78 | 24.5 | An excellent and very common solvent for recrystallizing salts.[11] |
| Methanol | Protic | 65 | 32.7 | More polar than ethanol; may dissolve the salt too well at room temperature. |
| Isopropanol (IPA) | Protic | 82 | 18.3 | Less polar than ethanol; often a good choice if ethanol is too strong a solvent. |
| Acetonitrile | Aprotic | 82 | 37.5 | A polar aprotic option; useful but can sometimes form solvates. |
| Ethyl Acetate | Aprotic | 77 | 6.0 | Lower polarity; may be a poor solvent on its own but excellent as an anti-solvent. |
| Heptane/Hexane | Non-polar | 98/69 | ~1.9 | Unlikely to dissolve the salt; primarily used as anti-solvents. |
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude amine salt into several small test tubes.
-
Room Temperature Test: To each tube, add a different candidate solvent dropwise (start with ~0.5 mL). Agitate the mixture. If the salt dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system but may be useful in a two-solvent system.[4]
-
Heating Test: If the salt is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the hot solvent dropwise until the solid just dissolves.[12]
-
Cooling Test: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observation: A suitable solvent will produce a good yield of crystals upon cooling. If no crystals form, the compound may be too soluble. If the compound "oils out," the solvent may be inappropriate (see Troubleshooting section).
Q4: What is a two-solvent recrystallization, and when should I use it?
A two-solvent (or mixed-solvent) system is used when no single solvent has the ideal solubility properties.[12] This is common for amine salts that are either too soluble in all polar solvents or insoluble in everything except one or two very polar solvents.
The method involves:
-
Solvent 1 (The "Solvent"): A solvent in which the amine salt is highly soluble, even at room temperature (e.g., water, methanol).
-
Solvent 2 (The "Anti-Solvent" or "Co-solvent"): A solvent in which the amine salt is insoluble (e.g., ethyl acetate, diethyl ether, hexane).[13] The two solvents must be miscible with each other.[12]
Protocol: Dissolve the crude salt in the minimum amount of hot Solvent 1. Then, add the anti-solvent (Solvent 2) dropwise to the hot solution until it just becomes cloudy (the point of saturation).[13] Add another drop or two of hot Solvent 1 to redissolve the precipitate and make the solution clear again. Then, allow the solution to cool slowly.[13]
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 1-(Methylsulfanyl)propan-2-amine salts.
Workflow: Troubleshooting Common Recrystallization Issues
Below is a diagram outlining the decision-making process for common problems.
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 3. elearning.univ-mila.dz [elearning.univ-mila.dz]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. edu.rsc.org [edu.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]
- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. Home Page [chem.ualberta.ca]
- 13. ocw.mit.edu [ocw.mit.edu]
Validation & Comparative
1H NMR Interpretation Guide: 1-(Methylsulfanyl)propan-2-amine
The following guide provides an advanced technical comparison of the 1H NMR characteristics of 1-(Methylsulfanyl)propan-2-amine against its primary regioisomer and structural analogues. It is designed for analytical chemists and synthetic researchers requiring definitive structural validation.
Executive Summary & Structural Context
1-(Methylsulfanyl)propan-2-amine (CAS: 55267-62-8) is a chiral aminothioether often used as a building block in the synthesis of heterocycles and pharmaceutical intermediates.[1]
In synthetic workflows, this compound is frequently accompanied by its regioisomer, 2-(methylsulfanyl)propan-1-amine , formed via non-selective ring-opening of sulfonium intermediates or aziridines. Distinguishing these two isomers is critical but challenging due to their identical molecular weight (MW 105.20) and similar functional groups.
This guide objectively compares the NMR "performance"—defined here as spectral resolution and diagnostic distinctiveness—of the target compound against its regioisomer.
The Core Challenge: Regioisomer Differentiation
-
Target (A): 1-(Methylsulfanyl)propan-2-amine (Chiral center @ C2-Amine).
-
Alternative (B): 2-(Methylsulfanyl)propan-1-amine (Chiral center @ C2-Sulfide).
Comparative Analysis: Target vs. Alternative
The following table contrasts the theoretical and observed chemical shifts (
Table 1: Comparative Chemical Shift Data (CDCl )
| Signal Assignment | Target (A) : 1-(Methylsulfanyl)propan-2-amine | Alternative (B) : 2-(Methylsulfanyl)propan-1-amine | Diagnostic Value |
| Methine (CH) | High: Target CH is | ||
| Methylene (CH | Critical: Target CH | ||
| Methyl (C-Me) | Moderate: Slight shift difference. | ||
| S-Methyl (S-Me) | Low: Indistinguishable. | ||
| Amine (NH | Low: Solvent dependent. |
Key Insight: The most reliable differentiator is the Methine (CH) proton. In the Target (A), the methine is directly attached to the nitrogen, shifting it downfield (>3.0 ppm). In the Alternative (B), the methine is attached to sulfur, appearing upfield (<2.9 ppm).
Structural Logic & Signaling Pathways
To visualize the connectivity and coupling logic that dictates these spectra, we use the following structural decision tree.
Figure 1: Decision logic for distinguishing regioisomers based on the electronic environment of the methine proton.
Experimental Protocols
Reliable interpretation requires high-fidelity data. The amine protons (-NH
Protocol A: Standard Characterization (CDCl )
Use for routine purity checks and carbon backbone assignment.
-
Preparation: Dissolve 10 mg of sample in 0.6 mL CDCl
(neutralized with basic alumina if acid-sensitive). -
Acquisition: Run standard 1H (16 scans, D1 = 1.0 s).
-
Observation:
-
The -NH
peak will likely appear as a broad singlet between 1.2–1.8 ppm. -
Risk: It may overlap with the C-Methyl doublet.
-
Validation: Add 1 drop of D
O and shake. The broad singlet should disappear, confirming the amine assignment.
-
Protocol B: Quantitative Amine Analysis (DMSO-d )
Use for quantification or when NH protons must be distinct.
-
Preparation: Dissolve 5-10 mg in 0.6 mL DMSO-d
(dry). -
Acquisition: Increase relaxation delay (D1 = 5.0 s) to allow full relaxation of exchangeable protons.
-
Observation:
-
The -NH
signal will sharpen and shift downfield (approx. 3.0–5.0 ppm depending on concentration/H-bonding). -
Coupling between NH and CH may become visible (splitting the CH multiplet further) if the sample is ultra-dry.
-
Advanced Interpretation: Stereochemistry & Artifacts
Chiral Center Effects (ABX System)
Because the target molecule is chiral at C2, the adjacent methylene protons (at C1, adjacent to Sulfur) are diastereotopic .
-
Expectation: They may not appear as a simple doublet. Instead, look for an ABX pattern (or AB part of ABX) centered at 2.4 ppm.
-
Appearance: Two sets of doublets of doublets (dd) with a geminal coupling constant (
Hz) and different vicinal couplings to the methine proton. -
Differentiation: The alternative isomer (B) has a chiral center at C2 (S-CH-Me), making the C1-Nitrogen protons diastereotopic. However, the chemical shift difference (
) between diastereotopic protons is typically larger when adjacent to a chiral center with a lone pair (like Nitrogen) vs Sulfur.
Common Impurities
-
Disulfides: Oxidation of the thioether leads to disulfides. Look for a new S-Me singlet shifted downfield by ~0.2-0.3 ppm.
-
Residual Solvents: Methanol (singlet ~3.49 ppm) or Ethanol often co-elute during synthesis.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[2]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
Sources
GC-MS fragmentation pattern of 1-(Methylsulfanyl)propan-2-amine
Analytical Differentiation of Thio-Amine Regioisomers: A Comparative GC-MS Guide
Executive Summary: The Isobaric Challenge
In the analysis of sulfur-containing aliphatic amines—common in flavor chemistry, pharmaceutical intermediate profiling, and forensic analysis of designer drug precursors—the primary analytical challenge is regioisomeric differentiation .
The target molecule, 1-(methylsulfanyl)propan-2-amine (
This guide provides a definitive fragmentation analysis to distinguish these isomers. We compare the Direct Injection (Native) approach against a Derivatization (TFA) protocol, demonstrating why the latter offers superior specificity for this class of compounds.
Mechanistic Fragmentation Analysis
To interpret the mass spectrum accurately, one must understand the competition between the nitrogen and sulfur atoms for charge retention.
The Dominant Mechanism: Alpha-Cleavage
In electron ionization (EI, 70 eV), the radical cation forms primarily by removing a lone-pair electron. Nitrogen (IP ~8.9 eV) is more easily ionized than Sulfur (IP ~10.4 eV), but both compete. However, the fragmentation is driven by the stability of the resulting onium ion.
Target: 1-(methylsulfanyl)propan-2-amine
-
Structure:
-
Primary Cleavage: The bond alpha to the amine nitrogen breaks (the
bond). -
Resulting Fragments:
-
Base Peak (m/z 44): The ethylidene-ammonium ion (
). The charge is stabilized effectively by nitrogen. -
Secondary Ion (m/z 61): The methylthio-methyl cation (
). This is the "neutral loss" fragment if the charge stays on the sulfur side, though less abundant.
-
Alternative: 3-(methylsulfanyl)propan-1-amine
-
Structure:
-
Primary Cleavage: The bond alpha to the nitrogen is the
bond. -
Resulting Fragments:
-
Base Peak (m/z 30): The methylene-ammonium ion (
). This is diagnostic for primary amines with no substitution at the alpha carbon.
-
Diagnostic Rule:
If the Base Peak is m/z 44 , the amine is secondary (at the alpha carbon). If the Base Peak is m/z 30 , the amine is primary (linear terminal).
Visualization: Fragmentation Pathways
Figure 1: Mechanistic divergence of alpha-cleavage pathways between the target 2-amine and its 1-amine isomer.
Comparative Performance Data
The following table contrasts the expected spectral signatures. Note the specificity of the Base Peak.
| Feature | 1-(methylsulfanyl)propan-2-amine (Target) | 3-(methylsulfanyl)propan-1-amine (Alternative) | Interpretation |
| Molecular Ion ( | m/z 105 (Weak, <5%) | m/z 105 (Weak, <5%) | Non-diagnostic; aliphatic amines have unstable molecular ions. |
| Base Peak (100%) | m/z 44 | m/z 30 | Primary Differentiator. m/z 44 indicates substitution at the |
| Sulfur Fragment | m/z 61 ( | m/z 75 ( | Secondary confirmation of chain length relative to sulfur. |
| Loss of | m/z 88 (Minor) | m/z 88 (Minor) | Common in both; non-specific. |
| Retention Index | Lower (Branched) | Higher (Linear) | Linear isomers generally elute later on non-polar columns (e.g., DB-5). |
Experimental Protocol: Derivatization Strategy
While direct injection works, aliphatic amines often show peak tailing due to interaction with silanol groups in the column. For definitive quantification and improved peak shape, Trifluoroacetylation (TFA) is the recommended "Gold Standard" protocol.
Why Derivatize?
-
Peak Shape: Amides elute as sharp, symmetrical peaks compared to free amines.
-
Mass Shift: The TFA group adds 97 Da, shifting the molecular ion to m/z 202, moving it away from low-mass solvent noise.
-
Unique Fragmentation: The TFA derivative alters the fragmentation, often preserving higher mass fragments that confirm the molecular skeleton.
Step-by-Step Protocol (Self-Validating)
Reagents:
-
Trifluoroacetic Anhydride (TFAA)
-
Ethyl Acetate (Anhydrous)
Workflow:
-
Preparation: Dissolve 1 mg of sample in 500 µL Ethyl Acetate.
-
Reaction: Add 50 µL Triethylamine and 100 µL TFAA.
-
Incubation: Cap vial and heat at 60°C for 20 minutes . ( Validation: Solution should remain clear; turbidity indicates moisture contamination).
-
Evaporation: Evaporate to dryness under a stream of Nitrogen to remove excess acid.
-
Reconstitution: Reconstitute in 200 µL Ethyl Acetate for GC-MS injection.
Visualization: Analytical Decision Tree
Figure 2: Decision matrix for selecting between direct injection and TFA derivatization based on analytical needs.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing Alpha-cleavage rules for amines).
-
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.
-
Aalberg, L., et al. (2003).[3] "Chromatographic and spectroscopic methods of identification for the side-chain regioisomers of 3,4-methylenedioxyphenethylamines." Journal of Chromatographic Science. (Demonstrates the necessity of derivatization for distinguishing amine regioisomers).
-
Lin, D. L., et al. (2008).[2] "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." Journal of Food and Drug Analysis. (Validates the TFAA protocol for amines).
Sources
Comparative Bioactivity Guide: 1-(Methylsulfanyl)propan-2-amine vs. Amphetamine Analogs
[1]
Executive Summary
1-(Methylsulfanyl)propan-2-amine is an aliphatic thioether amine structurally related to amphetamine only by the 2-aminopropane backbone.[1] Unlike amphetamine, which possesses a lipophilic phenyl ring essential for high-affinity binding to monoamine transporters (DAT, NET, SERT), the 1-(methylsulfanyl) derivative replaces this aromatic system with a methylthio-methyl group.[1]
Key Finding: Based on Structure-Activity Relationship (SAR) principles, 1-(methylsulfanyl)propan-2-amine lacks the aromatic
Chemical Structure & Physicochemical Properties[1][3][4][5][6]
The fundamental difference lies in the "tail" of the molecule. Amphetamine relies on a rigid, planar phenyl ring for steric fit and
Table 1: Physicochemical Comparison
| Feature | Amphetamine | 1-(Methylsulfanyl)propan-2-amine | Impact on Bioactivity |
| Structure | Phenyl-CH₂-CH(NH₂)-CH₃ | MeS-CH₂-CH(NH₂)-CH₃ | Critical: Loss of aromaticity.[1] |
| Molecular Weight | 135.21 g/mol | 105.20 g/mol | Smaller, potentially faster clearance.[1] |
| LogP (Lipophilicity) | ~1.76 | ~0.6 - 0.9 (Predicted) | Lower lipophilicity reduces BBB penetration efficiency.[1] |
| TPSA (Polar Surface) | 26.02 Ų | ~26 Ų (Amine) + ~25 Ų (Sulfide) | Higher polarity may limit CNS distribution.[1] |
| Electronic Character | Electron-rich Sulfur (Lone pairs) | Sulfur lone pairs cannot mimic |
Pharmacological Mechanism & SAR Analysis[1][5]
The Role of the Aromatic Ring
In amphetamine analogs, the phenyl ring serves a dual purpose:
-
Lipophilic Anchor: It orients the molecule within the hydrophobic core of the Monoamine Transporters (MATs).[1]
-
-Interaction: It engages in
- stacking or cation- interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding site of DAT/NET.[1]
The Methylthio- Substitution
Replacing the Phenyl ring with a Methylsulfanyl group (Me-S-) creates an Aliphatic Amine .[1]
-
Loss of Affinity: Without the aromatic ring, the molecule cannot effectively dock into the high-affinity site of DAT or NET.[1]
-
Aliphatic Sympathomimetic Activity: Like other short-chain aliphatic amines (e.g., methylhexanamine), it may still exert indirect sympathomimetic effects via norepinephrine release in the periphery (vasoconstriction), but with significantly reduced CNS potency.[1]
-
MAO Interaction: The sulfur atom is nucleophilic and susceptible to oxidation (S-oxidation).[1] This molecule may act as a competitive substrate or weak inhibitor for Monoamine Oxidase (MAO), but likely with lower affinity than rigid analogs.[1]
Distinction from "Thio-Amphetamines"
It is crucial to distinguish this aliphatic amine from aromatic sulfur analogs which are potent drugs:
-
4-MTA (4-Methylthioamphetamine): The sulfur is on the phenyl ring.[1] Highly serotonergic and toxic.[1]
-
MPA (Methiopropamine): The phenyl ring is replaced by a Thiophene ring (aromatic sulfur heterocycle).[1] This retains the planar aromatic character and is a potent stimulant.[1]
-
1-(Methylsulfanyl)propan-2-amine: Acyclic.[1] Lacks the pharmacophore for potent psychostimulation.[1]
Figure 1: Structural causality illustrating why the loss of the aromatic ring leads to a loss of potent CNS activity.
Experimental Protocols for Validation
To objectively verify the bioactivity of 1-(Methylsulfanyl)propan-2-amine, the following self-validating experimental workflows are recommended.
Monoamine Uptake Inhibition Assay (In Vitro)
Objective: Determine the IC50 for Dopamine (DA), Norepinephrine (NE), and Serotonin (5-HT) transporters.[1]
Protocol:
-
Preparation: Transfect HEK293 cells with human DAT, NET, or SERT cDNA.[1]
-
Incubation: Plate cells in 96-well plates. Pre-incubate with the test compound (10 nM to 100 µM) for 10 minutes at 25°C.
-
Substrate Addition: Add radiolabeled substrate (
, , or ) at a final concentration of 20 nM.[1] -
Uptake Phase: Incubate for 10 minutes.
-
Termination: Aspirate buffer and wash 3x with ice-cold Krebs-HEPES buffer.
-
Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.
-
Analysis: Plot log-concentration vs. % uptake to derive IC50.
Synchronized Release Assay
Objective: Distinguish between a reuptake inhibitor and a substrate-based releaser.
Protocol:
-
Pre-loading: Load rat synaptosomes with
(a substrate for DAT/NET).[1] -
Perfusion: Place synaptosomes in a superfusion chamber. Establish a stable baseline outflow.[1]
-
Exposure: Expose to test compound (10 µM) for 5 minutes.
-
Measurement: Collect fractions every 2 minutes. Measure radioactivity.[1]
-
Validation:
Figure 2: Screening workflow to categorize the compound as a releaser, inhibitor, or inactive agent.[1]
Conclusion
1-(Methylsulfanyl)propan-2-amine is not a functional bioisostere of amphetamine.
The substitution of the aromatic phenyl ring with an aliphatic methylthio group removes the critical
Recommendation for Researchers: Do not use this compound as a substitute for amphetamine in behavioral assays. For studies requiring sulfur-containing amphetamine analogs, utilize 4-MTA (neurotoxic caution required) or Methiopropamine (MPA) , which retain the aromatic pharmacophore.[1]
References
-
Glennon, R. A., & Higgs, R. (1992).[1] Investigation of the interaction of sulfur-containing amphetamine analogs with serotonin transporters. Journal of Medicinal Chemistry , 35(26), 4858-4863.[1] Link
-
Kikura-Hanajiri, R., et al. (2013).[1] Changes in the prevalence of new psychoactive substances before and after the scheduling of cathinone derivatives in Japan. Psychopharmacology , 229(3), 405-414.[1] (Context on Methiopropamine vs Aliphatic amines). Link
-
Rothman, R. B., & Baumann, M. H. (2003).[1] Monoamine transporters and psychostimulant drugs.[1] European Journal of Pharmacology , 479(1-3), 23-40.[1] Link
-
PubChem Compound Summary. (2024). 1-(Methylsulfanyl)propan-2-amine.[1][3] National Center for Biotechnology Information.[1] Link
-
Shulgin, A. T., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story. Transform Press. (Reference for SAR of ring-substituted vs aliphatic amines). Link
Technical Guide: Purity Validation of 1-(Methylsulfanyl)propan-2-amine via TLC
Executive Summary
Analyte: 1-(Methylsulfanyl)propan-2-amine (CAS: 13296-25-8 / 55266-18-7) Class: Aliphatic Thioether-Amine Application: Pharmaceutical intermediate, pesticide precursor.[1]
This guide provides a robust, self-validating Thin Layer Chromatography (TLC) protocol for assessing the purity of 1-(Methylsulfanyl)propan-2-amine. Unlike simple organics, this molecule presents a "dual-threat" challenge in chromatography: the primary amine causes severe tailing on acidic silica, while the thioether (sulfide) moiety is prone to rapid oxidation (sulfoxide formation), creating artifactual impurities.
While GC-MS remains the quantitative gold standard, this guide demonstrates how a modified TLC system—utilizing specific basified mobile phases and orthogonal staining—serves as a rapid, high-throughput alternative for purity screening.
Part 1: Chemical Profile & Chromatographic Challenges
Understanding the analyte's physicochemical behavior is the prerequisite for a successful separation.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Small, aliphatic, lacks conjugation. | |
| Basicity | Amine pKa | Will protonate on acidic silica ( |
| UV Activity | Negligible | Critical: UV |
| Stability | Oxidation-prone (S-oxidation) | "Ghost" spots may appear if the plate is dried with hot air for too long. |
Part 2: The Protocol (Methodology)
Stationary Phase Selection
-
Standard: Silica Gel 60 F
(Aluminum or Glass backed). -
Pre-treatment (Optional but Recommended): If high humidity is present, activate plates at 110°C for 30 minutes to ensure reproducible R
values.
Mobile Phase Engineering
Standard organic solvents (Hexane/EtOAc) will result in the amine sticking to the baseline. A basic modifier is chemically necessary to suppress silanol ionization and keep the amine in its free-base form.
-
Recommended System: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH
OH, 25%) -
Ratio: 90 : 10 : 1 (v/v/v)
-
Why: DCM solubilizes the lipophilic thio-chain; MeOH provides polarity; NH
OH competes for silanol sites, eliminating tailing.
Visualization (Orthogonal Staining)
Since the molecule is UV-inactive, we employ a "Double-Check" staining strategy.
-
Primary Stain (Identity): Ninhydrin. [1]
-
Mechanism: Reacts with the primary amine to form Ruhemann’s Purple.
-
Result: Deep purple/pink spot.
-
-
Secondary Stain (Purity/Sulfur): Iodoplatinate. [2][3]
-
Mechanism: Specific interaction with nitrogen and sulfur centers.
-
Result: Blue/Violet spot on a pinkish background. Excellent for detecting oxidized sulfoxide impurities which Ninhydrin might miss if the amine degrades.
-
Experimental Workflow Diagram
Figure 1: Optimized workflow for amine-thioether analysis. Note the split visualization path to confirm both amine integrity and sulfur oxidation state.
Part 3: Representative Experimental Data
The following data represents typical chromatographic behavior for 1-(Methylsulfanyl)propan-2-amine under the prescribed conditions.
| Parameter | Result | Interpretation |
| R | 0.35 – 0.45 | Good separation from baseline. |
| Spot Shape | Compact, slight ovoid | Pass. If streaking occurs, increase NH |
| Ninhydrin Color | Purple | Confirms primary amine (-NH |
| Iodoplatinate Color | Blue-Violet | Confirms S/N presence. |
| Impurity A (Low R | R | Likely inorganic salts or polar degradation products. |
| Impurity B (High R | R | Likely non-polar precursors (e.g., thiol precursors without amine). |
Self-Validation Check: To validate the system, perform a Co-spot (Cospot) :
-
Lane 1: Reference Standard.
-
Lane 2: Co-spot (Standard + Sample).
-
Lane 3: Sample.[4][5] Criterion: Lane 2 must show a single tight spot. A "figure-8" or double spot indicates the sample is not identical to the standard.
Part 4: Comparative Guide (TLC vs. Alternatives)
Why choose TLC over GC-MS or HPLC?
| Feature | TLC (This Protocol) | GC-MS | HPLC-UV |
| Primary Use | Rapid Purity Screening | Quantitative Assay & ID | Quantitative Assay |
| Sample Prep | Minimal (Dissolve & Spot) | Derivatization often required (to prevent tailing) | Filtration required |
| Detection Limit | ~0.1 - 1.0 µg | < 1 ng (High Sensitivity) | ~10 ng (Low for this molecule) |
| Specificity | Moderate (R | High (Mass Spectrum) | Moderate (Retention Time) |
| Throughput | High (20 samples/plate) | Low (Serial injection) | Low (Serial injection) |
| Cost | < $1.00 / sample | > $20.00 / sample | > $10.00 / sample |
| Blind Spots | Volatiles may evaporate | Thermally unstable compounds degrade | UV-inactive impurities invisible |
Part 5: Troubleshooting & Logic Map
Common failure modes when analyzing thio-amines and their remediation.
Figure 2: Decision logic for troubleshooting chromatographic anomalies.
Critical Safety Note
-
Stench: Thioethers have low odor thresholds (cabbage/garlic smell). All TLC development and staining must occur within a functioning fume hood.
-
Corrosivity: The mobile phase contains Ammonia and DCM; use nitrile gloves.
References
-
PubChem. (n.d.). 1-(Methylsulfanyl)propan-2-amine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Chromatography Forum. (2011). Amines by GC-MS: Handling tailing and ionization. Retrieved from [Link]
-
ResearchGate. (2013). Tailing in TLC - can anyone help? (Discussion on Amine Tailing). Retrieved from [Link]
-
Reach Devices. (n.d.). TLC Visualization Reagents (Recipes and Chemistry). Retrieved from [Link]
Sources
Spectroscopic Comparison of 1-(Methylsulfanyl)propan-2-amine Isomers
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
This technical guide provides an in-depth spectroscopic analysis of 1-(methylsulfanyl)propan-2-amine (CAS: 13296-25-8), a critical aliphatic sulfur-containing amine often utilized as a chiral building block or fragment in the synthesis of thio-analogs of bioactive monoamines.
For researchers in drug development, distinguishing between the stereoisomers (enantiomers) and constitutional isomers (regioisomers) of this compound is paramount for establishing structure-activity relationships (SAR). This guide objectively compares the spectroscopic signatures (NMR, MS, IR) of the target compound against its primary regioisomer, 2-(methylsulfanyl)propan-1-amine , and outlines validated protocols for the differentiation of its (R)- and (S)-enantiomers .
Chemical Identity & Isomeric Landscape
The molecular formula C₄H₁₁NS gives rise to multiple isomers. This guide focuses on the two most synthetically relevant classes:
-
Stereoisomers: The (R) and (S) enantiomers of the title compound, arising from the chiral center at C2.[1]
-
Regioisomers: The positional isomer where the amine and methylthio groups are transposed or shifted (e.g., terminal amine vs. secondary amine).[1]
| Property | Target Compound | Primary Regioisomer |
| IUPAC Name | 1-(Methylsulfanyl)propan-2-amine | 2-(Methylsulfanyl)propan-1-amine |
| Structure | CH₃-S-CH₂-CH(NH₂)-CH₃ | CH₃-CH(SMe)-CH₂-NH₂ |
| Chiral Center | C2 (Secondary Amine) | C2 (Tertiary Sulfide) |
| Key Feature | Terminal primary amine |
Spectroscopic Profiling: Target vs. Regioisomer
Differentiation between the target 2-amine and its 1-amine regioisomer is rapidly achieved using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Mass Spectrometry (MS) Fragmentation
Electron Ionization (EI) MS provides the most definitive structural proof. The fragmentation is driven by
-
Target (2-amine): Cleavage of the C1-C2 bond yields a dominant base peak at m/z 44 .
-
Regioisomer (1-amine): Cleavage of the C1-C2 bond yields a dominant base peak at m/z 30 .
Figure 1: Comparative MS fragmentation pathways demonstrating the diagnostic base peaks (m/z 44 vs m/z 30) for regioisomer identification.
Nuclear Magnetic Resonance (NMR)
The chemical environment of the protons differs significantly between the isomers.
| Proton Environment | Target: 1-(Methylsulfanyl)propan-2-amine (δ ppm) | Regioisomer: 2-(Methylsulfanyl)propan-1-amine (δ ppm) | Diagnostic Feature |
| -CH(NH₂)- | 3.0 – 3.2 (Multiplet) | N/A | Target has 1H multiplet at C2. |
| -CH₂-NH₂ | N/A | 2.6 – 2.8 (Doublet/Multiplet) | Regioisomer has 2H signal for terminal amine. |
| -S-CH₃ | 2.10 (Singlet) | 2.05 – 2.15 (Singlet) | Similar, not diagnostic. |
| -CH₃ (Terminal) | 1.15 (Doublet, J=6.5 Hz) | 1.25 (Doublet, J=7.0 Hz) | C3 methyl (Target) vs C3 methyl (Regio). |
| -CH₂-S- | 2.4 – 2.6 (dd) | N/A | Target has diastereotopic CH₂ protons next to S. |
Expert Insight: In the target compound, the C1 protons (
Enantiomeric Differentiation (R vs S)
The (R) and (S) enantiomers of 1-(methylsulfanyl)propan-2-amine are indistinguishable by standard NMR or MS. Differentiation requires a chiral environment.[1]
Chiral HPLC Method
This is the preferred method for determining Enantiomeric Excess (ee).[1]
-
Column: Chiralcel OJ-H or Chiralpak AD-H (Polysaccharide-based).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]
-
Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or Refractive Index (RI).[1]
-
Derivatization (Recommended): Pre-column derivatization with tosyl chloride or benzoyl chloride introduces a UV chromophore, significantly enhancing detection limits and often improving chiral resolution.[1]
Mosher's Acid Derivatization (NMR)
For absolute configuration assignment without reference standards.[1]
-
React the amine with (R)-(-)-
-methoxy- -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). -
Analyze via ¹H NMR or ¹⁹F NMR.[1]
-
Mechanism: The resulting diastereomeric amides exhibit distinct chemical shifts for the protons flanking the chiral center (C1-H and C3-H) due to the anisotropic shielding of the phenyl group in the Mosher auxiliary.
Experimental Protocols
Protocol A: Synthesis via Reductive Amination
This route selectively yields the target 1-(methylsulfanyl)propan-2-amine while minimizing regioisomer formation.
-
Precursor: 1-(Methylsulfanyl)propan-2-one (CAS: 14109-72-9).
-
Reagents: Ammonium acetate (
), Sodium cyanoborohydride ( ), Methanol.[1] -
Procedure:
-
Dissolve 1-(methylsulfanyl)propan-2-one (10 mmol) and
(100 mmol) in dry MeOH (50 mL). -
Stir at room temperature for 30 min to form the imine intermediate.
-
Add
(15 mmol) portion-wise. -
Stir for 12–18 hours.
-
Quench: Acidify with conc. HCl (pH < 2) to decompose excess hydride, then basify with NaOH (pH > 12).[1]
-
Extraction: Extract with Dichloromethane (
mL). Dry over .[1]
-
-
Validation: Check GC-MS for single peak at m/z 105 (Base peak 44).
Protocol B: Chiral Resolution Workflow
Since the synthesis yields a racemate, resolution is required for drug development applications.[1]
Figure 2: Chemoenzymatic workflow for the resolution of enantiomers using Lipase B (CAL-B), exploiting the high enantioselectivity of the enzyme for the (R)-amine acylation.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12097392, 1-(Methylsulfanyl)propan-2-amine. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025).[1] Mass spectrum of propan-2-amine (isopropylamine) - Fragmentation patterns. Retrieved from [Link]
-
Rodríguez-Mata, M., et al. (2017).[1] Straightforward preparation of biologically active 1-aryl- and 1-heteroarylpropan-2-amines in enantioenriched form. ResearchGate. Retrieved from [Link]
-
Phenomenex. (2025).[1][3] Chiral HPLC Separations Guide. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
